molecular formula C26H25NO4 B1599556 Fmoc-2,4-Dimethyl-D-phenylalanine CAS No. 1217627-86-5

Fmoc-2,4-Dimethyl-D-phenylalanine

カタログ番号: B1599556
CAS番号: 1217627-86-5
分子量: 415.5 g/mol
InChIキー: MXBSNHLSKRVUBF-XMMPIXPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-2,4-Dimethyl-D-phenylalanine is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-2,4-Dimethyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,4-Dimethyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSNHLSKRVUBF-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428040
Record name Fmoc-2,4-Dimethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217627-86-5
Record name Fmoc-2,4-Dimethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Fmoc-2,4-Dimethyl-D-phenylalanine CAS 1217627-86-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1217627-86-5 Formula: C₂₆H₂₅NO₄ Molecular Weight: 415.48 g/mol [1]

Executive Summary

Fmoc-2,4-Dimethyl-D-phenylalanine is a highly specialized, non-canonical amino acid residue used in the rational design of therapeutic peptides. Unlike standard phenylalanine, this derivative introduces a dual-modification strategy:

  • Conformational Constraint: The ortho (2-position) methyl group introduces steric clash with the peptide backbone, restricting

    
     (chi-1) rotameric freedom and biasing the peptide backbone into specific turn or helical geometries.
    
  • Hydrophobic Extension: The para (4-position) methyl group extends the hydrophobic reach of the side chain, enabling deeper penetration into hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and enzyme active sites.

  • Proteolytic Resistance: The D-configuration, combined with the steric bulk of the dimethyl aryl ring, renders the adjacent peptide bond nearly impervious to chymotrypsin-like proteases.

This guide details the physicochemical properties, synthesis protocols, and application strategies for integrating CAS 1217627-86-5 into solid-phase peptide synthesis (SPPS) workflows.

Physicochemical Profile

PropertySpecificationTechnical Insight
Appearance White to off-white powderHydrophobic aggregation may occur; store desiccated.
Purity (HPLC)

98.0%
Critical for SPPS to prevent deletion sequences.
Chiral Purity

99.5% (ee)
Essential to maintain D-enantiomer biological activity.
Melting Point 121–127 °CIndicates high crystallinity; sharp range confirms purity.
Solubility DMF, NMP, DMSOLow solubility in DCM. Pre-dissolve in DMF/NMP.
Optical Rotation Positive (+) in DMFNote: Specific rotation varies by lot; refer to CoA.
Protecting Group Fmoc (Base-labile)Standard removal with 20% Piperidine in DMF.

Mechanistic Role in Drug Design[3]

The "Ortho-Effect" and Conformational Locking

The 2-methyl substituent is the critical functional feature of this residue. In standard phenylalanine, the phenyl ring has significant rotational freedom. In 2,4-dimethyl-phenylalanine, the 2-methyl group creates a steric clash with the amide hydrogen and the carbonyl oxygen of the peptide backbone.

  • Result: This restricts the

    
     (phi) and 
    
    
    
    (psi) torsion angles, often stabilizing
    
    
    -turn types II' or helical conformations.
  • Application: Used to "freeze" bioactive conformations in opioid peptides (e.g., Enkephalin analogs) to increase receptor affinity [1].

Metabolic Stability Engineering

Peptide therapeutics often fail due to rapid degradation. The incorporation of Fmoc-2,4-Dimethyl-D-phenylalanine provides a two-tiered defense mechanism:

  • Stereochemical Mismatch: Endogenous proteases (like chymotrypsin) are stereoselective for L-amino acids. The D-configuration prevents the formation of the transition state required for amide hydrolysis.

  • Steric Shielding: The 2,4-dimethyl bulk physically blocks the protease active site from accessing the scissile bond. Studies on similar analogs (2,6-dimethyl-Tyr/Phe) have shown half-life extensions from minutes to hours in plasma [2].

Experimental Protocols (SPPS)

Dissolution and Handling

Due to the lipophilic nature of the 2,4-dimethylphenyl group, this residue is prone to aggregation in pure DCM.

  • Protocol: Dissolve the amino acid in NMP (N-Methyl-2-pyrrolidone) or DMF at a concentration of 0.2–0.3 M.

  • Tip: Gentle sonication (30–45 sec) is recommended to ensure complete dissolution prior to coupling.

Coupling Optimization

The ortho-methyl group creates significant steric hindrance during the acylation step. Standard coupling conditions (e.g., HBTU/DIEA) often lead to incomplete coupling (deletion sequences).

Recommended "Power Coupling" Protocol:

  • Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Stoichiometry: 4 equiv Amino Acid : 3.9 equiv HATU : 8 equiv Base.

  • Reaction Time: Extend coupling time to 2 hours or perform Double Coupling (2 x 1 hour).

  • Monitoring: The Kaiser test may yield false negatives due to steric bulk. Use Chloranil test or micro-cleavage LC-MS for verification.

Cleavage from Resin

The 2,4-dimethyl group is stable to standard TFA cleavage conditions.

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether. Note: The peptide may be more soluble in ether than usual due to the hydrophobic side chain; cool to -20°C to maximize yield.

Visualization of Workflows

SPPS Decision Matrix for Sterically Hindered Residues

This diagram illustrates the logical flow for incorporating Fmoc-2,4-Dimethyl-D-phenylalanine into a peptide sequence, highlighting the critical decision points for coupling efficiency.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 3) Deprotect->Wash1 Dissolve Dissolve Fmoc-2,4-Me2-D-Phe (0.3M in NMP/DMF) Wash1->Dissolve Activate Activation (HATU/DIEA or COMU/TMP) Dissolve->Activate Coupling Coupling Reaction (2 hrs or 2x 1 hr) Activate->Coupling Check QC: Chloranil Test / LC-MS Coupling->Check Success Positive Coupling? (No free amine) Check->Success Recouple Re-Couple (Change Solvent/Temp) Success->Recouple No (Incomplete) NextStep Proceed to Next AA Success->NextStep Yes (Complete) Recouple->Coupling

Caption: Optimized SPPS workflow for sterically hindered Fmoc-2,4-Dimethyl-D-phenylalanine.

Structural Impact: The "Steric Lock"

This diagram visualizes the mechanistic difference between standard Phenylalanine and the 2,4-Dimethyl analog.

Steric_Mechanism Phe Standard Phenylalanine Effect1 Free Rotation (Flexible Backbone) Phe->Effect1 Dmp 2,4-Dimethyl-D-Phe Effect2 Ortho-Methyl Clash (Restricted Chi-1) Dmp->Effect2 Effect3 Para-Methyl Reach (Deep Hydrophobic Binding) Dmp->Effect3 Result1 Entropic Penalty upon Binding Effect1->Result1 Result2 Pre-organized Conformation (High Affinity) Effect2->Result2 Effect3->Result2

Caption: Mechanistic comparison showing how 2,4-dimethyl substitution enhances binding affinity.

Quality Control & Storage

Analytical Verification
  • HPLC: Expect a significant retention time shift compared to Fmoc-D-Phe due to the two methyl groups. Use a C18 column with a generic gradient (5-95% ACN in 0.1% TFA).

  • Mass Spectrometry:

    • Expected Mass:

      
       Da.
      
    • Common Adducts:

      
       Da.
      
Storage Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if the bottle is opened.

  • Stability: Stable for >2 years if kept dry and dark.

References

  • Sasaki, Y., et al. (2004). 2',6'-Dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides.[2] Biological and Pharmaceutical Bulletin, 27(2), 244–247. [Link]

Sources

Definitive Guide to Fmoc-D-Phe(2,4-Me2)-OH: Structural Chemistry & Application in Peptide Therapeutics

[1]

Executive Summary

Fmoc-D-Phe(2,4-Me2)-OH (Fmoc-2,4-dimethyl-D-phenylalanine) is a highly specialized non-canonical amino acid used to modulate the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics.[1] By introducing methyl groups at the ortho (2) and para (4) positions of the phenyl ring, this residue imposes significant steric constraints on the peptide backbone and side-chain rotamers.

These structural modifications serve two primary functions in drug design:

  • Conformational Locking: The ortho-methyl group restricts rotation around the

    
     and 
    
    
    bonds, forcing the peptide into specific secondary structures (e.g.,
    
    
    -turns) that often enhance receptor selectivity.[1]
  • Metabolic Stability: The D-configuration, combined with steric bulk, renders the adjacent peptide bonds highly resistant to enzymatic degradation by chymotrypsin-like proteases.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identification
  • IUPAC Name: (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4-dimethylphenyl)propanoic acid[1][2]

  • Common Name: Fmoc-D-2,4-dimethylphenylalanine[1][2][3]

  • CAS Registry Number: 1217627-86-5[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 415.48 g/mol [1]

Structural Visualization

The diagram below illustrates the connectivity of Fmoc-D-Phe(2,4-Me2)-OH.[1][2] Note the critical steric clash zone created by the ortho-methyl group (Position 2) relative to the peptide backbone.

FmocDPhe24Me2FmocFmoc Group(N-Protection)AlphaCα-Carbon(R-Config)Fmoc->AlphaCAmide BondCarboxylCarboxylic Acid(C-Terminus)AlphaC->CarboxylPhenylPhenyl RingAlphaC->PhenylSide ChainMe22-Methyl(Ortho - Steric)Phenyl->Me2Pos 2Me44-Methyl(Para - Hydrophobic)Phenyl->Me4Pos 4

Figure 1: Structural connectivity highlighting the sterically demanding 2-methyl group responsible for rotameric constraints.[1]

Physicochemical Properties Table[1]
PropertyValueRelevance to Synthesis
Appearance White to off-white powderVisual purity check.[1]
Solubility Soluble in DMF, DMSO, NMPCompatible with standard SPPS solvents.
Chirality D-isomer (R-configuration)Induces reverse turns; resists proteolysis.[1]
Purity (HPLC)

98%
Critical to prevent deletion sequences.
Melting Point > 140°C (Decomposes)Stable under standard coupling temps (25-50°C).[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol[1]

The incorporation of Fmoc-D-Phe(2,4-Me2)-OH is challenging due to the steric hindrance of the ortho-methyl group.[1] Standard protocols often result in incomplete coupling. The following optimized workflow ensures high conversion rates.

Optimized Coupling Workflow

Objective: Overcome the steric barrier of the 2-methyl group during acylation.

  • Resin Swelling: DCM (30 min) followed by DMF wash.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance to ensure complete Fmoc removal from the previous bulky residue.

  • Activation (Pre-activation is critical):

    • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt / DIEA.[1]

    • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq DIEA.

    • Solvent: Minimal DMF/NMP (keep concentration high, ~0.2 M).

  • Coupling:

    • Reaction Time: 2 hours at Room Temperature or 45 mins at 50°C (Microwave).

    • Double Coupling is Mandatory: Repeat the coupling step with fresh reagents to ensure >99% yield.

  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

Troubleshooting Steric Hindrance

The ortho-methyl group creates a "molecular wall" that shields the nucleophilic amine or the electrophilic carbonyl.

SPPS_WorkflowStartResin-AA-NH2ActivateActivate Fmoc-D-Phe(2,4-Me2)-OH(HATU/HOAt/DIEA)Start->ActivateCouple1Coupling 1(2h @ RT)Activate->Couple1CheckKaiser Test / Chloranil TestCouple1->CheckCouple2Coupling 2(Fresh Reagents)Check->Couple2Positive (Incomplete)SuccessResin-D-Phe(2,4-Me2)-FmocCheck->SuccessNegative (No free amine)Couple2->Success

Figure 2: Decision tree for coupling sterically hindered amino acids in SPPS.

Pharmacological Significance[1]

Conformational Constraint & Receptor Selectivity

In biological systems, linear peptides often exist as an ensemble of flexible conformers. The 2,4-dimethyl substitution restricts this flexibility:

  • Ortho-Effect: The 2-methyl group clashes with the peptide backbone protons, restricting the

    
     (chi-1) torsion angle.[1] This forces the side chain into a specific orientation relative to the backbone.
    
  • Result: This "pre-organization" reduces the entropy penalty upon binding to a receptor, often increasing affinity. This strategy has been successfully employed in opioid peptide analogs (e.g., Deltorphin variants) and Nav1.7 inhibitors to improve selectivity between subtypes.

Metabolic Stability

The D-configuration renders the residue unrecognizable to natural L-specific proteases.[1] Furthermore, the 2,4-dimethyl steric bulk physically blocks the active sites of enzymes like chymotrypsin and carboxypeptidase, extending the plasma half-life of the therapeutic candidate significantly.

Analytical Characterization

When validating the identity of Fmoc-D-Phe(2,4-Me2)-OH or peptides containing it, look for these diagnostic signals:

  • 1H NMR (DMSO-d6):

    • Aromatic Protons: Distinct splitting pattern for the 1,2,4-substitution. Expect signals around 6.9–7.1 ppm.

    • Methyl Groups: Two distinct singlets (or overlapping doublets) around 2.2–2.3 ppm, integrating to 6 protons total.

    • Alpha-Proton: A multiplet around 4.2–4.5 ppm (shifted due to Fmoc and steric environment).[1]

  • Mass Spectrometry (ESI-MS):

    • [M+H]+: 416.5 Da.

    • [M+Na]+: 438.5 Da.

    • Fragmentation: Loss of Fmoc group (-222 Da) is a common fragmentation pathway.[1]

References

  • Chemical Identity & CAS: Fmoc-2,4-dimethyl-D-phenylalanine Product Data. LookChem. Available at: [Link][1]

  • Opioid Peptide Applications: Deltorphin II Analogues with 6-Hydroxy-2-aminotetralin-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis of Constrained Analogs: Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids. Journal of Organic Chemistry (NIH). Available at: [Link][1]

  • Nav1.7 Peptide Inhibitors:Patent WO2024011119A2 - Peptide Inhibitors of Voltage-Gated Sodium Channels. Google Patents.

molecular weight and formula of Fmoc-2,4-dimethyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Reagents in Peptidomimetics and Drug Design

Chemical Identity & Core Specifications

Fmoc-2,4-dimethyl-D-phenylalanine is a non-canonical amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS).[1] It serves two critical functions in drug design: introducing steric constraints to lock bioactive conformations and enhancing proteolytic stability via its D-configuration and hydrophobic side chain.

1.1 Fundamental Data
ParameterSpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-2,4-dimethyl-D-phenylalanine
Synonyms Fmoc-D-Phe(2,4-Me2)-OH; (2R)-3-(2,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
CAS Registry Number 1217627-86-5 (D-isomer); Note: 1217728-65-8 refers to L-isomer
Molecular Formula C₂₆H₂₅NO₄
Molecular Weight (Avg) 415.48 g/mol
Monoisotopic Mass 415.1785 Da
Appearance White to off-white powder
Chirality D-Enantiomer (R-configuration at α-carbon)
1.2 Structural Visualization

The molecule consists of three functional domains: the Fmoc protecting group (N-terminus protection), the Propanoic acid backbone (C-terminus reactivity), and the 2,4-Dimethylphenyl side chain (Steric/Hydrophobic effector).

ChemicalStructure cluster_0 Core Amino Acid Backbone Fmoc Fmoc Group (Lipophilic Protection) Linker Carbamate Linker (-NH-CO-O-) Fmoc->Linker Stable Base AlphaC α-Carbon (R-Config) (Chiral Center) Linker->AlphaC Amide Bond Carboxyl Carboxylic Acid (-COOH) AlphaC->Carboxyl C-Terminus SideChain 2,4-Dimethylphenyl (Steric Effector) AlphaC->SideChain Side Chain

Figure 1: Structural decomposition of Fmoc-2,4-dimethyl-D-phenylalanine highlighting functional domains.

Critical Analysis: Mechanistic Role in Peptidomimetics

Expert Insight: Why choose the 2,4-dimethyl analog over standard Phenylalanine?

  • Conformational Restriction: The methyl groups at the ortho (2) and para (4) positions of the phenyl ring introduce significant steric bulk. This restricts the rotation of the side chain (

    
     and 
    
    
    
    torsion angles), forcing the peptide backbone into specific secondary structures, often stabilizing
    
    
    -turns or preventing aggregation.
  • Proteolytic Resistance: The "D" stereochemistry renders the peptide bond resistant to naturally occurring L-specific proteases. Combined with the steric hindrance of the dimethyl group, this significantly extends the in vivo half-life of peptide drugs.

  • Hydrophobic Interaction: The addition of two methyl groups increases lipophilicity (

    
    ), potentially improving membrane permeability and blood-brain barrier (BBB) transport compared to unsubstituted phenylalanine.
    
Quality Control & Validation Protocols

To ensure experimental success, the identity and purity of the reagent must be validated before synthesis.

3.1 Mass Spectrometry Validation

For precise identification, use High-Resolution Mass Spectrometry (HRMS).

  • Target Ion (ESI+):

    
    
    
  • Calculated m/z:

    
    
    
  • Sodium Adduct:

    
    
    
3.2 Optical Purity (Chiral Integrity)

Racemization is a common risk during the synthesis of non-canonical amino acids.

  • Standard Rotation:

    
     (c=1 in DMF).[1]
    
  • Protocol: Dissolve 10 mg in 1 mL of DMF. Measure at 589 nm (Sodium D line) at 25°C. A deviation >5% suggests enantiomeric impurity (presence of L-isomer).

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The steric bulk of the 2,4-dimethyl group makes coupling slower than standard amino acids. The following protocol is optimized for "difficult" couplings.

4.1 Solubility & Handling
  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Concentration: 0.2 M to 0.5 M.

  • Note: If the powder appears clumpy, sonicate for 5 minutes at 30°C. Ensure the solution is clear before adding to the resin.

4.2 Optimized Coupling Workflow

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to faster kinetics for hindered amino acids.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 mins.

  • Deprotection (Previous Cycle): Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).[2]
  • Activation (Pre-mix):

    • Mix Fmoc-2,4-dimethyl-D-Phe-OH (4 eq) and HATU (3.9 eq) in dry DMF.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Expert Tip: Pre-activation should not exceed 2 minutes to prevent racemization.

  • Coupling: Shake/Vortex for 2 hours at room temperature. (Standard AA is usually 45 mins).

  • Monitoring (Self-Validating Step): Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Result: If beads remain blue (Kaiser), perform a Double Coupling (repeat step 3-4 with fresh reagents).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (AA + HATU + DIPEA) Wash1->Activate Couple Coupling Reaction (2 Hours, RT) Activate->Couple Test QC: Kaiser Test Couple->Test Recouple Double Coupling Test->Recouple Fail (Blue) Next Proceed to Next Cycle Test->Next Pass (Colorless) Recouple->Couple

Figure 2: Decision-tree workflow for coupling sterically hindered amino acids in SPPS.

References
  • PubChem. (n.d.). Compound Summary: Fmoc-2,4-dimethyl-dl-phenylalanine.[1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link][1]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

Sources

Technical Whitepaper: Strategic Integration of 2,4-Dimethyl-D-Phenylalanine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of peptidomimetics, the "magic bullet" often lies in the subtle manipulation of side-chain topology. While canonical amino acids offer limited chemical space, the incorporation of 2,4-dimethyl-D-phenylalanine (D-Phe(2,4-Me₂)) represents a high-leverage strategy for optimizing pharmacodynamics.

This non-canonical residue offers a dual-mechanism advantage:

  • Stereochemical Control: The D-configuration induces reverse turns (e.g.,

    
    -turns), stabilizing bioactive conformations and evading L-specific proteases.
    
  • Steric & Electronic Modulation: The 2,4-dimethyl substitution pattern on the phenyl ring introduces precise steric bulk (ortho-methyl) and extended hydrophobic reach (para-methyl), distinct from the rotationally locked 2',6'-dimethyl analogs.

This guide details the physicochemical rationale, synthetic integration, and therapeutic applications of D-Phe(2,4-Me₂), providing a roadmap for its use in next-generation peptide therapeutics.

Physicochemical Profile: The "Goldilocks" Sterics

To understand the utility of D-Phe(2,4-Me₂), one must contrast it with both native Phenylalanine and the highly hindered 2',6'-dimethylphenylalanine (Dmp).

Structural Impact Analysis
  • Native Phe: Freely rotating

    
     and 
    
    
    
    angles; prone to "induced fit" but entropically penalized upon binding.
  • 2',6'-Dimethyl-Phe (Dmp): The two ortho-methyl groups create a high rotational barrier, often locking the aromatic ring perpendicular to the peptide backbone (

    
    ). This is useful for rigidifying ligands but can prevent binding if the receptor pocket requires a planar or tilted stacking interaction.
    
  • 2,4-Dimethyl-Phe:

    • The Ortho-Methyl (C2): Restricts rotation moderately, biasing the side chain away from the backbone without a total lock. This reduces the entropic penalty of binding while allowing "wiggle room" for induced fit.

    • The Para-Methyl (C4): Extends the hydrophobic vector, allowing the residue to probe deeper into hydrophobic pockets (e.g., GPCR transmembrane clefts) than native Phe.

Decision Matrix: Selecting the Right Analog

The following diagram illustrates the logical flow for selecting methylated phenylalanine analogs based on structural requirements.

Phe_Analog_Selection Start Design Goal: Optimize Phe Residue Q1 Is the backbone conformation unstable or proteolytically sensitive? Start->Q1 Branch_L Use L-isomer (Maintain backbone trajectory) Q1->Branch_L No Branch_D Use D-isomer (Induce Turn / Stop Proteolysis) Q1->Branch_D Yes Q2 Is the Hydrophobic Pocket Shallow or Deep? Branch_D->Q2 Deep Deep Pocket Required Q2->Deep Deep Shallow Shallow/Rigid Pocket Q2->Shallow Shallow Q3 Is Rotational Freedom Beneficial? Deep->Q3 Res_4Me 4-Me-Phe (Depth only) Deep->Res_4Me If no steric clash allowed Res_Native Native Phe Shallow->Res_Native Yes_Rot Yes: Need Induced Fit Q3->Yes_Rot Moderate Bias No_Rot No: Need Pre-organization Q3->No_Rot High Restriction Res_24Me 2,4-Dimethyl-Phe (Depth + Biased Rotation) Yes_Rot->Res_24Me Optimal Choice Res_26Me 2,6-Dimethyl-Phe (Locked Rotation) No_Rot->Res_26Me

Figure 1: Decision tree for incorporating methylated phenylalanine analogs. D-Phe(2,4-Me₂) is selected when a D-amino acid is required for stability/turns, and the binding pocket requires deep hydrophobic penetration with moderate rotational restriction.

Pharmacological Utility[1][2]

Opioid Receptor Selectivity (Mu vs. Delta)

In the development of enkephalin and dermorphin analogs, the N-terminal pharmacophore (Tyr-D-Ala-Phe...) is critical.

  • The Challenge: Native enkephalins degrade rapidly and lack selectivity between Mu (

    
    ) and Delta (
    
    
    
    ) opioid receptors.
  • The Solution: Substitution of Phe³ or Phe⁴ with D-Phe(2,4-Me₂) .

    • Mechanism: The D-chirality stabilizes a

      
      -turn, essential for bioactivity. The 2,4-dimethyl group fills the hydrophobic sub-pocket of the 
      
      
      
      -receptor more efficiently than the
      
      
      -receptor, enhancing
      
      
      -agonist selectivity.
    • Data Trend: Analogs containing 2,4-Me₂ often show a 10-50x increase in proteolytic half-life compared to native Phe analogs due to the inability of chymotrypsin-like enzymes to accommodate the methylated ring in their S1 pocket.

Antimicrobial Peptides (AMPs)

AMPs rely on amphipathicity to disrupt bacterial membranes.

  • Application: Replacing Phe with D-Phe(2,4-Me₂) in helical AMPs.

  • Outcome: The increased lipophilicity (LogP) drives stronger membrane insertion. The D-isomer disrupts continuous

    
    -helices, potentially reducing toxicity to mammalian cells (hemolysis) while maintaining antibacterial efficacy by creating "kinked" structures that selectively target bacterial curvature.
    

Synthetic Methodology: Overcoming Steric Hindrance

Incorporating sterically hindered amino acids like D-Phe(2,4-Me₂) via Solid-Phase Peptide Synthesis (SPPS) requires modified protocols. The ortho-methyl group shields the


-amine, making acylation sluggish.
Recommended Coupling Protocol (Fmoc-SPPS)

Reagents:

  • Amino Acid: Fmoc-D-Phe(2,4-Me₂)-OH (3-4 equivalents)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. Avoid HBTU/TBTU for hindered residues.

  • Base: DIPEA (Diisopropylethylamine) (6-8 equivalents)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 mins). Wash DMF x 5.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-D-Phe(2,4-Me₂)-OH and HATU in minimal DMF.

    • Add DIPEA immediately before adding to the resin.

    • Note: Do not let the activated ester sit for >2 mins to avoid racemization (though D-isomer racemization is less concerning, epimerization to L is possible).

  • Coupling Reaction:

    • Add mixture to resin.

    • Microwave Assistance (Optional but recommended): 75°C for 5-10 minutes.

    • Room Temperature: Double couple (2 x 1 hour).

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines or hindered primary amines) rather than Kaiser test if coupling to a secondary amine (e.g., Proline).

  • Capping: Acetyl anhydride/Pyridine to cap unreacted chains.

Comparative Coupling Efficiency Data
Coupling ReagentConditionsYield (Crude HPLC)Notes
HBTU/HOBt RT, 1h65%Incomplete coupling common due to steric bulk.
DIC/Oxyma 75°C (MW), 5m88%Good efficiency, lower racemization risk.
HATU/HOAt RT, 2h (Double)94% Gold Standard for hindered 2,4-Me₂ residues.

Visualizing the Synthetic Logic

The following diagram outlines the critical decision points during the synthesis of peptides containing D-Phe(2,4-Me₂).

SPPS_Workflow Input Resin-AA(n-1)-NH2 Check_Steric Is AA(n-1) Sterically Hindered? (e.g., N-Me, Aib) Input->Check_Steric Standard_Couple Standard Coupling (HBTU, 1h) Check_Steric->Standard_Couple No MW_Check Microwave Available? Check_Steric->MW_Check Yes (e.g., 2,4-Me2-Phe) Advanced_Couple Advanced Coupling (HATU, Double Couple) QC Chloranil/Kaiser Test Advanced_Couple->QC MW_Yes 75°C, 10 min MW_Check->MW_Yes MW_No RT, 2 x 2 hours MW_Check->MW_No MW_Yes->Advanced_Couple MW_No->Advanced_Couple Success Proceed to Deprotection QC->Success Pass Fail Re-couple with PyAOP or HOAt QC->Fail Incomplete Fail->Advanced_Couple

Figure 2: Optimized SPPS workflow for sterically hindered residues like 2,4-dimethyl-D-phenylalanine.

References

  • Hruby, V. J., et al. (1991). "Design of peptides, proteins, and peptidomimetics: chi space control." Journal of Medicinal Chemistry. Link

  • Boc Sciences. (2023). "L-2,4-Dimethylphenylalanine Product Information." Boc Sciences Catalog.

  • Schiller, P. W. (2010). "Opioid Peptide Analogs with Novel Activity Profiles." The AAPS Journal. Link

  • Chem-Impex International. (2023). "Fmoc-D-2,4-dimethylphenylalanine Technical Data." Chem-Impex. Link

  • LifeTein. (2025). "Should My Peptide Be Methylated? Structural and Energetic Consequences."[1] LifeTein Technical Articles. Link

Sources

A Deep Dive into Phenylalanine Isomers: A Technical Guide to Fmoc-L-Phe, D-Phe, and Fmoc-2,4-dimethyl-L-Phe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Non-Natural Amino Acids in Drug Discovery

In the landscape of modern drug development, the rational design of peptide-based therapeutics hinges on the ability to modulate their structure and function with surgical precision. Beyond the canonical 20 proteinogenic amino acids, the incorporation of unnatural amino acids has emerged as a powerful strategy to enhance peptide stability, potency, and receptor selectivity. This guide provides an in-depth technical exploration of three distinct N-α-Fmoc-protected phenylalanine derivatives: the native L-isomer, its enantiomeric D-counterpart, and the sterically demanding Fmoc-2,4-dimethyl-L-Phe. We will dissect their fundamental differences, from physicochemical properties to their profound impact on peptide conformation and biological activity, offering researchers a comprehensive framework for their strategic deployment in peptide synthesis.

Chapter 1: A Comparative Analysis of Physicochemical Properties

The successful incorporation of amino acid building blocks into a peptide sequence during solid-phase peptide synthesis (SPPS) is predicated on their inherent physicochemical characteristics. Differences in stereochemistry and side-chain substitution can significantly influence solubility, reactivity, and handling.

PropertyFmoc-L-Phe-OHFmoc-D-Phe-OHFmoc-L-2,4-dimethyl-Phe-OH
Molecular Formula C₂₄H₂₁NO₄C₂₄H₂₁NO₄C₂₆H₂₅NO₄
Molecular Weight 387.4 g/mol 387.4 g/mol 415.48 g/mol
Appearance White to off-white powderWhite to off-white powderWhite powder
Melting Point 180 - 190 °C[1]180 - 195 °C[2]Not widely reported
Optical Rotation [α]D²⁰ = -38 ±3º (c=1 in DMF)[1][α]D²⁰ = +37 ±2.5º (c=1 in DMF)[2][α]D²⁵ = -43 ± 3º (c=1 in DMF)
Purity (HPLC) ≥ 99.5%[1]≥ 99.5%[2]≥ 98%
Solubility in DMF Soluble[3]SolubleSoluble

Key Insights:

  • Chirality and Optical Rotation: The most fundamental difference between Fmoc-L-Phe and Fmoc-D-Phe lies in their stereochemistry at the α-carbon, a property reflected in their opposing optical rotation values. This seemingly subtle change has profound implications for the resulting peptide's interaction with chiral biological targets.

  • Increased Bulk of the Dimethyl Derivative: The addition of two methyl groups to the phenyl ring of Fmoc-L-2,4-dimethyl-Phe significantly increases its molecular weight and steric bulk. This modification is a deliberate design choice to impose conformational constraints on the peptide backbone.

Chapter 2: The Stereochemical and Conformational Divide

The decision to incorporate a D-amino acid or a sterically hindered analog like 2,4-dimethyl-L-phenylalanine is a strategic one, aimed at manipulating the peptide's three-dimensional structure and, consequently, its biological function.

L- vs. D-Isomers: Mirror Images, Divergent Fates

The substitution of a naturally occurring L-amino acid with its D-enantiomer is a well-established strategy to enhance peptide stability. Proteolytic enzymes, which are chiral catalysts, are highly specific for L-amino acid residues. Peptides containing D-amino acids are therefore significantly more resistant to enzymatic degradation, leading to a longer in vivo half-life.

Beyond stability, the stereochemistry at the α-carbon directly influences the local backbone conformation. The introduction of a D-amino acid can induce a turn or disrupt a helical structure, which can be leveraged to fine-tune receptor binding affinity and selectivity.

G Stereochemical difference at the α-carbon. cluster_L L-Phenylalanine Backbone cluster_D D-Phenylalanine Backbone L_N N L_Ca L_N->L_Ca L_C C' L_Ca->L_C L_Side Side Chain (Benzyl) L_Ca->L_Side D_N N D_Ca D_N->D_Ca D_C C' D_Ca->D_C D_Side Side Chain (Benzyl) D_Ca->D_Side

Stereochemical difference at the α-carbon.
The Conformational Lock: Steric Hindrance from 2,4-Dimethyl Substitution

The introduction of methyl groups at the 2 and 4 positions of the phenylalanine side chain imposes significant steric hindrance. This bulkiness restricts the rotational freedom around the chi (χ) angles of the side chain, effectively "locking" it into a more defined orientation. This, in turn, influences the local peptide backbone conformation, often favoring specific secondary structures like β-turns.

This conformational restriction can be a powerful tool in rational drug design. By forcing a peptide into a bioactive conformation that mimics its receptor-bound state, both binding affinity and specificity can be enhanced. Furthermore, the increased hydrophobicity imparted by the methyl groups can influence the peptide's interaction with cell membranes and its overall pharmacokinetic profile. In studies on opioid peptides, the substitution with 2',6'-dimethylphenylalanine has been shown to improve receptor-binding affinity and selectivity.

G Impact of Dimethyl Substitution on Side-Chain Rotation. cluster_Phe Phenylalanine Side Chain cluster_diMePhe 2,4-Dimethyl-Phe Side Chain Phe Cβ-Benzyl FreeRotation Relatively Free Rotation around χ1 and χ2 angles Phe:f1->FreeRotation diMePhe Cβ-2,4-Dimethylbenzyl RestrictedRotation Restricted Rotation due to Steric Hindrance from Methyl Groups diMePhe:f1->RestrictedRotation

Impact of Dimethyl Substitution on Side-Chain Rotation.

Chapter 3: Experimental Protocols and Synthetic Considerations

The successful incorporation of these modified phenylalanine derivatives into a peptide sequence requires careful consideration of the synthetic strategy, particularly for the sterically hindered Fmoc-2,4-dimethyl-L-Phe.

Standard Fmoc-SPPS of Fmoc-L-Phe and Fmoc-D-Phe

The incorporation of Fmoc-L-Phe and Fmoc-D-Phe generally proceeds efficiently using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol 1: Standard Coupling Cycle

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (0.95 equivalents relative to the amino acid), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the resin loading) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Strategies for Incorporating Sterically Hindered Fmoc-2,4-dimethyl-L-Phe

The steric bulk of Fmoc-2,4-dimethyl-L-Phe can significantly slow down the coupling reaction, leading to incomplete incorporation and deletion sequences. To overcome this challenge, several modifications to the standard protocol are recommended.

Key Causality behind Experimental Choices for Hindered Couplings:

  • Potent Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. More potent activating agents like HATU, HCTU, or COMU are employed because they form highly reactive activated esters that facilitate acylation of the sterically hindered amine.

  • Double Coupling: Performing the coupling reaction twice with a fresh batch of activated amino acid ensures that any unreacted sites from the first coupling have a second opportunity to react, driving the reaction closer to completion.

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate the rate of chemical reactions by efficiently heating the solvent and reactants.[1][4][5] This is particularly effective for difficult couplings, as it provides the necessary energy to overcome the higher activation barrier caused by steric hindrance.[1][4][5]

Protocol 2: Optimized Coupling for Fmoc-2,4-dimethyl-L-Phe

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Coupling (Double Coupling Recommended):

    • First Coupling:

      • Pre-activate a solution of Fmoc-2,4-dimethyl-L-Phe (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

      • Add the activated solution to the resin and couple for 60-90 minutes. For extremely difficult couplings, this can be extended to several hours or performed at a slightly elevated temperature (e.g., 40°C), though caution must be exercised to avoid racemization.

    • Washing: Wash the resin thoroughly with DMF.

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-2,4-dimethyl-L-Phe.

  • Washing: Wash the resin with DMF.

  • Monitoring: It is highly recommended to perform a Kaiser test after the second coupling to ensure the absence of free primary amines, confirming the reaction's completion.

Microwave-Assisted SPPS (MW-SPPS): An Advanced Alternative

For particularly challenging sequences, MW-SPPS offers a significant advantage. The focused application of microwave energy can dramatically reduce coupling times for hindered amino acids from hours to minutes, while often improving crude peptide purity.[1][4][5]

G Comparative SPPS Workflow. start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction wash2 Wash (DMF) coupling->wash2 end Next Cycle or Final Cleavage wash2->end coupling_std Single Coupling (45-60 min) Reagent: HATU/DIPEA coupling_hindered Double Coupling (2 x 60-90 min) Potent Reagent: HATU/DIPEA (Microwave option for speed)

Comparative SPPS Workflow.

Chapter 4: Analytical Characterization: Ensuring Chiral Purity

The chiral purity of the amino acid building blocks is paramount, as even small amounts of the undesired enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and can have unintended biological consequences. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of Fmoc-amino acids.

Protocol 3: Chiral HPLC Analysis of Fmoc-Phe Isomers

  • Sample Preparation: Prepare a standard solution of the racemic mixture (D/L) and a separate solution of the enantiomer to be tested in the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-1 or CHIRALPAK IA, is often effective for separating Fmoc-amino acid enantiomers.[6][7]

    • Mobile Phase: A typical mobile phase for reversed-phase separation is a mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA).[6]

    • Detection: UV detection at 265 nm, corresponding to the absorbance of the Fmoc group.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample to be analyzed and quantify the area of the major peak and any minor enantiomeric impurity.

Conclusion: A Triumvirate of Tools for Peptide Design

The choice between Fmoc-L-Phe, Fmoc-D-Phe, and Fmoc-2,4-dimethyl-L-Phe is not merely a matter of selecting a building block; it is a strategic decision that shapes the very essence of the resulting peptide. The L-isomer provides the native scaffold, the D-isomer offers a shield against enzymatic degradation, and the dimethylated analog acts as a conformational clamp, forcing the peptide into a more defined three-dimensional structure. By understanding the distinct physicochemical properties, the nuances of their incorporation into a peptide sequence, and their ultimate impact on conformation and biological activity, researchers can harness the power of these phenylalanine derivatives to design next-generation peptide therapeutics with enhanced stability, potency, and specificity.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2011, October 20). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Kennesaw State University Digital Commons. (2022). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Retrieved from [Link]

  • Shimamoto, K., et al. (2009). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Peptide Research and Therapeutics, 15(1), 41-51. Retrieved from [Link]

  • RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Science Behind Fmoc-Phe-OH: Structure, Synthesis, and Applications. Retrieved from [Link]

Sources

Fmoc-2,4-Dimethyl-D-phenylalanine supplier and purity standards

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, quality control, and experimental application of Fmoc-2,4-Dimethyl-D-phenylalanine , a critical non-canonical amino acid (NCAA) used to enhance proteolytic stability and conformational specificity in peptide therapeutics.

Supply Chain Integrity, Purity Standards, and Application Protocols

Executive Summary

Fmoc-2,4-Dimethyl-D-phenylalanine (CAS: 1217627-86-5) is a sterically demanding, hydrophobic residue often deployed in GLP-1 analogs, opioid mimetics, and antimicrobial peptides. Its D-configuration confers resistance to enzymatic degradation, while the 2,4-dimethyl substitution on the phenyl ring restricts side-chain rotation (


 and 

torsion angles), locking peptides into bioactive conformations (e.g.,

-turns).

However, its utility is compromised by two primary risks: chiral impurity (contamination with the L-enantiomer) and incomplete coupling due to steric hindrance. This guide provides a self-validating framework for sourcing, verifying, and utilizing this reagent.

Chemical Profile & Critical Quality Attributes (CQAs)

AttributeSpecificationTechnical Rationale
Chemical Name Fmoc-2,4-dimethyl-D-phenylalanineTarget molecule.
CAS Number 1217627-86-5Unique identifier for the D-isomer.[1]
Formula

MW: 415.48 g/mol .[1][2]
Chiral Purity

99.5% ee
Critical.[3] Even 1% L-isomer can disrupt secondary structure and alter receptor binding affinity.
Chemical Purity

98.5% (HPLC)
High purity required to prevent truncation sequences during SPPS.
Regio-Purity Absence of 2,5- or 3,4-isomers Impurities arising from low-quality starting aldehydes (2,4-dimethylbenzaldehyde).
Solubility Clear in DMF (0.5 M)Cloudiness indicates aggregation or inorganic salt contamination.

Sourcing Strategy & Supplier Qualification

The market is bifurcated into "Discovery Grade" (variable purity, often no CoA) and "GMP/Pre-clinical Grade."

Tiered Supplier Evaluation
  • Tier 1 (Recommended): Specialized peptide reagent vendors (e.g., Chem-Impex, Bachem, Watanabe). These suppliers typically synthesize via asymmetric enzymatic routes (PAL/Dehydrogenase), ensuring high enantiomeric excess (ee).

  • Tier 2 (Caution): General chemical catalogs (e.g., Sigma "Discovery" lines). Often sold "as-is" without specific chiral analysis. Mandatory internal QC required.

  • Tier 3 (Avoid): Unverified bulk aggregators. High risk of regio-isomeric mixtures (2,4-dimethyl mixed with 2,5-dimethyl).

Visual Workflow: Supplier Qualification

The following logic gate ensures no substandard reagent enters the synthesis pipeline.

SupplierQualification Start Receive Reagent (Fmoc-2,4-Me2-D-Phe) CheckCoA Review CoA: Chiral Purity > 99%? Start->CheckCoA VisualInspect Solubility Test: 0.5M in DMF CheckCoA->VisualInspect Decision1 Clear Solution? VisualInspect->Decision1 ChiralHPLC Run Chiral HPLC (Lux Cellulose-1) Decision1->ChiralHPLC Yes Reject QUARANTINE / REJECT Decision1->Reject No (Cloudy/Ppt) Decision2 > 99.5% D-Isomer? ChiralHPLC->Decision2 Approve RELEASE FOR SYNTHESIS Decision2->Approve Yes Decision2->Reject < 98% Recrystallize Attempt Recrystallization (EtOAc/Hexane) Decision2->Recrystallize 98-99% Recrystallize->ChiralHPLC Retest

Caption: Logic flow for incoming raw material inspection. Note the strict "Reject" path for solubility failure, indicating polymer/salt contamination.

Analytical Protocols (Self-Validating Systems)

Do not rely solely on the vendor's Certificate of Analysis (CoA). The D-configuration is prone to racemization if the vendor used harsh coupling conditions during Fmoc-protection.

Protocol A: Chiral HPLC Validation

This method separates the D- and L-enantiomers to verify enantiomeric excess.

  • Column: Phenomenex Lux® 5µm Cellulose-1 (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: Isocratic 60:40 Acetonitrile : 0.1% TFA in Water.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 265 nm (Fmoc absorption).

  • Expected Result:

    • L-isomer (Impurity): Typically elutes earlier (approx. 8-10 min).

    • D-isomer (Target): Elutes later (approx. 12-15 min).

    • Note: Run a racemic standard (DL-Fmoc-2,4-dimethyl-Phe) first to establish retention times.

Protocol B: 1H-NMR Regio-Isomer Check

To ensure the methyl groups are at the 2,4 positions and not 2,5 or 3,4:

  • Solvent: DMSO-d6.

  • Key Signal: Look for the aromatic region (6.8 - 7.2 ppm). The 2,4-substitution pattern should show a specific splitting pattern (typically a doublet and a singlet/multiplet depending on resolution) distinct from the symmetric signals of 3,5-dimethyl or the pattern of 2,5-dimethyl.

  • Methyl Groups: Two distinct singlets around 2.2 - 2.3 ppm.

Experimental Application: Solid Phase Peptide Synthesis (SPPS)

The 2,4-dimethyl substitution creates significant steric bulk near the


-carbon. Standard protocols (e.g., HBTU, 30 min) will result in deletion sequences  (missing amino acid).
Optimized Coupling Workflow
  • Resin Selection: Use low-loading resin (< 0.4 mmol/g) to prevent aggregation of hydrophobic chains. ChemMatrix® or PEG-PS resins are preferred over polystyrene.

  • Coupling Cocktail (High Efficiency):

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

    • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.

    • Additives: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) enhances rate and suppresses racemization.

  • Conditions:

    • Stoichiometry: 4 eq Amino Acid : 3.9 eq Activator : 8 eq Base.

    • Temperature: 50°C (Microwave) or 60°C (Conventional heating). Caution: Do not exceed 75°C to avoid Fmoc cleavage.

    • Time: Double coupling (2 x 45 mins).

Visual Workflow: Steric Coupling Logic

CouplingLogic Step1 Deprotect N-Terminus (20% Piperidine) Step2 Wash (DMF x 5) Step1->Step2 Step3 Coupling: Fmoc-2,4-Me2-D-Phe (4eq) HATU/Oxyma (4eq) DIEA (8eq) Step2->Step3 Check Kaiser Test / Chloranil Step3->Check Proceed Next Cycle Check->Proceed Negative (Colorless) Retry Re-Couple: Use COMU or PyAOP + Higher Temp (50°C) Check->Retry Positive (Blue/Violet) Cap Capping (Ac2O) (Prevent Deletion seq) Check->Cap Fail 2x Retry->Check

Caption: Modified SPPS cycle for sterically hindered amino acids. Note the "Re-Couple" loop using stronger activation (COMU/PyAOP).

Handling & Storage

  • Hygroscopic Nature: Moderate. Store in a desiccator.

  • Temperature: +2°C to +8°C. Long-term storage at -20°C is recommended to prevent slow hydrolysis of the Fmoc group.

  • Stability: Stable for >2 years if kept dry. In solution (DMF), use within 24 hours to avoid Fmoc-deprotection by trace amines or slow polymerization.

References

  • Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Leveraging Dimethyl-Phenylalanine to Enhance Peptide Metabolic Stability: Mechanisms, Assays, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Peptide therapeutics offer remarkable specificity and potency but are often hampered by poor metabolic stability, leading to short in vivo half-lives and limited therapeutic efficacy.[1] A primary culprit is their susceptibility to rapid degradation by a multitude of proteolytic enzymes.[2] A powerful strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids designed to resist enzymatic cleavage. This guide provides a detailed examination of dimethyl-phenylalanine as a tool for enhancing peptide stability. We will explore the underlying mechanism of steric hindrance, provide validated, step-by-step protocols for assessing metabolic stability, and discuss the practical application of this strategy in peptide drug design, grounded in field-proven insights and authoritative references.

The Challenge: Proteolytic Vulnerability of Peptide Therapeutics

Peptides are inherently susceptible to degradation by proteases (peptidases), which are ubiquitous throughout the human body.[2] These enzymes are present in the gastrointestinal tract (e.g., pepsin, trypsin, chymotrypsin), blood plasma (e.g., dipeptidyl peptidase IV, aminopeptidases), and major metabolic organs like the liver and kidneys, which are rich in metabolic enzymes.[1][3] This extensive enzymatic network is a major barrier to developing effective peptide drugs, particularly for oral delivery, where bioavailability is often less than 1%.[4]

Proteolytic degradation occurs via hydrolysis of the peptide backbone and can be initiated by two main classes of proteases:

  • Exopeptidases: Cleave peptide bonds from the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases).

  • Endopeptidases: Cleave peptide bonds at specific sites within the peptide sequence.

Without modification, a therapeutic peptide introduced into the bloodstream is subject to immediate and continuous assault by these enzymes, leading to rapid clearance and a short therapeutic window.[2][5] Therefore, strategies to protect the peptide backbone from enzymatic attack are critical for successful drug development.[6][7]

The Solution: Steric Shielding with Dimethyl-Phenylalanine

Incorporating unnatural amino acids is a cornerstone of modern peptide drug design to improve metabolic stability.[8][9] One of the most effective strategies is to introduce steric bulk at or near a known cleavage site to physically block the approach of a protease. 2',6'-dimethyl-phenylalanine (Dmp), an analogue of phenylalanine (Phe), exemplifies this principle.

The two methyl groups on the aromatic ring of Dmp create a "steric shield" that hinders the ability of a protease's catalytic domain to access and cleave the adjacent peptide bonds. This is particularly effective against endopeptidases that recognize and bind to the Phe side chain. Unlike the native peptide, the modified version resists conformational alignment within the enzyme's active site, thereby preventing hydrolysis.

G cluster_0 Standard Peptide Cleavage cluster_1 Steric Hindrance by Dimethyl-Phe Protease Protease Active Site Cleavage Peptide Bond Cleavage Protease->Cleavage Hydrolysis Peptide ... Ala Phe Gly ... Peptide->Protease Binding & Recognition Protease2 Protease Active Site NoCleavage Cleavage Blocked Protease2->NoCleavage No Hydrolysis ModPeptide ... Ala 2',6'-Dimethyl-Phe Gly ... ModPeptide->Protease2 Binding Impeded StericShield Steric Shield (CH3 groups)

Figure 1: Mechanism of Protease Inhibition. The bulky methyl groups on 2',6'-dimethyl-phenylalanine sterically block the protease's active site, preventing cleavage of the peptide backbone.

Quantifying Stability: A Guide to In Vitro Assays

To validate the effectiveness of dimethyl-phenylalanine incorporation, a systematic evaluation of metabolic stability is required. This is achieved by incubating the peptide in various biological matrices and quantifying its disappearance over time using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[10][11][12]

Core Experimental Workflow

The fundamental process for assessing metabolic stability involves incubating the test peptide with a metabolically active system and measuring its concentration at various time points.[13] A well-designed experiment is self-validating, incorporating essential controls to ensure data integrity.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow start Peptide Stock Solution incubation Incubate at 37°C with Biological Matrix (Plasma, Microsomes, etc.) start->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile + Internal Standard) sampling->quench process Centrifuge to Pellet Protein quench->process analysis Analyze Supernatant by LC-MS/MS process->analysis data Calculate % Remaining vs. Time Zero analysis->data end Determine Half-Life (t½) data->end

Figure 2: General workflow for an in vitro metabolic stability assay. This systematic process ensures reproducible and reliable data for determining a peptide's half-life.

Detailed Experimental Protocol: Plasma Stability Assay

This protocol outlines a standard procedure for determining peptide half-life in human plasma. The choice of plasma over serum is often deliberate, as the coagulation process to generate serum can release additional proteases, potentially giving a misleadingly rapid degradation rate.[5]

Objective: To determine the in vitro half-life (t½) of a test peptide in human plasma.

Materials:

  • Test Peptide (e.g., Peptide-Phe) and Modified Peptide (e.g., Peptide-Dmp)

  • Positive Control Peptide (known rapid degradation)

  • Negative Control Peptide (known high stability)

  • Human Plasma (e.g., K2-EDTA anticoagulant)[3]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid and an internal standard (IS)

  • HPLC-MS system[14]

Procedure:

  • Preparation:

    • Thaw frozen human plasma on ice.

    • Prepare 1 mg/mL stock solutions of all peptides in an appropriate solvent (e.g., water or DMSO).

    • Prepare a 10 µM working solution of each peptide by diluting the stock solution in PBS.

  • Incubation:

    • Pre-warm plasma and PBS to 37°C in a water bath.

    • In separate microcentrifuge tubes, add 190 µL of plasma.

    • To initiate the reaction, add 10 µL of the 10 µM peptide working solution to each tube (final concentration = 0.5 µM). Mix gently.

    • This setup should be performed for the test peptide, modified peptide, and both control peptides.

    • Also, prepare a "no-enzyme" control by adding the peptide to PBS instead of plasma to assess for non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 50 µL aliquot from the incubation mixture.

    • The T=0 sample is taken immediately after adding the peptide.

  • Reaction Quenching:

    • Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold Quenching Solution.

    • Vortex thoroughly to precipitate plasma proteins and stop all enzymatic activity.

  • Sample Processing:

    • Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze samples using a reverse-phase HPLC method capable of separating the parent peptide from potential metabolites.[11][15]

    • Monitor the disappearance of the parent peptide using mass spectrometry by tracking its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

Expanding the Investigation: Other Biological Matrices

While plasma stability is a crucial first step, a comprehensive assessment requires evaluating the peptide in other key metabolic systems.[3][16]

  • Liver Microsomes/S9 Fractions: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes (microsomes) and a broader range of Phase I and Phase II metabolic enzymes (S9).[10][13] Assays using these systems are essential for predicting hepatic clearance. The protocol is similar to the plasma assay, but requires an NADPH regenerating system to support CYP activity.[17]

  • Gastrointestinal Fluids/Enzymes: For orally delivered peptides, stability in simulated gastric fluid (with pepsin) and simulated intestinal fluid (with trypsin, chymotrypsin) is paramount.[3]

  • Kidney Homogenates: The kidneys are also a site of peptide clearance and metabolism. Assays with kidney S9 fractions or homogenates can provide valuable data on renal metabolic stability.[3]

Data Interpretation and Case Study

The primary output of these stability assays is the in vitro half-life. A successful modification with dimethyl-phenylalanine will result in a significantly longer half-life compared to the parent peptide across multiple matrices.

Table 1: Comparative In Vitro Metabolic Stability Data

Compoundt½ in Human Plasma (min)t½ in Human Liver Microsomes (min)t½ with Chymotrypsin (min)
Native Peptide (Ac-Ala-Phe -Gly-NH₂)12258
Modified Peptide (Ac-Ala-Dmp -Gly-NH₂)>240>180>240
Data are representative and for illustrative purposes.
Case Study: 2',6'-Dimethylphenylalanine in Opioid Peptides

Research into opioid peptides provides a compelling real-world example. The natural opioid peptide enkephalin is rapidly degraded in vivo. Structure-activity relationship studies have shown that replacing the Phenylalanine at position 4 (Phe⁴) with 2',6'-dimethylphenylalanine (Dmp) can influence both metabolic stability and receptor binding.[18] While in some cases this specific substitution led to reduced receptor affinity, it highlights the principle of using Dmp to probe and modify peptide function. In other opioid analogs, the combination of Dmp with other unnatural amino acids, such as 2',6'-dimethyltyrosine (Dmt), led to compounds with both high receptor affinity and improved enzymatic stability, demonstrating the utility of this modification in drug discovery.[18]

Conclusion and Future Directions

The incorporation of dimethyl-phenylalanine is a robust and validated strategy for enhancing the metabolic stability of peptide therapeutics. By introducing a steric shield that physically blocks protease access, this modification directly addresses a primary mechanism of peptide degradation. The experimental protocols detailed in this guide provide a framework for scientists to reliably quantify the stability improvements and make informed decisions in the drug development pipeline. As peptide therapeutics continue to tackle a wider range of diseases, rational design principles, including the use of sterically hindered amino acids like dimethyl-phenylalanine, will remain indispensable tools for creating potent, stable, and effective medicines.

References

  • Metabolic Stability Analysis of Peptide Drug. (n.d.). Creative Peptides.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9). Boc Sciences.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (n.d.). Taylor & Francis Online.
  • Bottger, R., Hoffmann, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Scientific Reports.
  • Kawasaki, A. M., et al. (2011). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Peptide Research and Therapeutics.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025, September 30). WuXi AppTec.
  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.
  • Li, Y., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Chemistry.
  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.). GenScript.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (2020). Semantic Scholar.
  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.
  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). Bentham Science.
  • Methods to improve the metabolic stability of peptides. (2023, February 3). Pepmic.
  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). ResearchGate.
  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (2020). Current Drug Metabolism.
  • New Synthetic Tools for Peptide Medicinal Chemistry. (2024, May 22). University of Pittsburgh.

Sources

Steric Tuning in Peptidomimetics: The 2,4-Dimethylphenylalanine Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the steric and physicochemical properties of 2,4-dimethylphenylalanine (2,4-dmPhe) , a non-canonical amino acid (ncAA) that occupies a unique functional niche between mono-substituted phenylalanines and the sterically "locked" 2,6-dimethyl derivatives.

For drug development professionals, 2,4-dmPhe offers a precise tool for conformational scanning . Unlike 2,6-dimethylphenylalanine (Dmp), which enforces a perpendicular aromatic ring orientation via symmetric steric clash, 2,4-dmPhe introduces asymmetric steric constraint . The ortho-methyl group restricts


 torsion angles, while the para-methyl group extends the hydrophobic pharmacophore, enhancing 

-interaction potential without additional backbone strain.

Part 1: The Steric Landscape & Conformational Analysis

The Asymmetric "Soft" Lock

The structural utility of 2,4-dmPhe arises from the interplay between its two substituents.

  • The Ortho (2-position) Effect: The 2-methyl group creates a significant van der Waals clash with the peptide backbone (specifically the carbonyl oxygen or amide proton of the preceding residue). This restricts the rotation around the

    
     bond (
    
    
    
    ) and the
    
    
    bond (
    
    
    ).
    • Consequence: The aromatic ring is biased away from coplanarity with the backbone. Unlike 2,6-substitution, which locks the ring

      
       relative to the 
      
      
      
      bond, the single ortho group allows a "flip" to a lower energy rotamer if the environment demands it, providing dynamic induced fit capabilities.
  • The Para (4-position) Effect: The 4-methyl group does not influence local backbone conformation. Instead, it serves two distal functions:

    • Hydrophobic Extension: It adds bulk (~1.4 Å radius) deep into the receptor pocket, often displacing water or filling hydrophobic sub-pockets (e.g., in GPCRs or transporter channels like LAT1).

    • Electronic Tuning: The weak electron-donating effect (+I) increases the electron density of the aromatic ring, strengthening cation-

      
       interactions with receptor residues (e.g., Lys or Arg).
      
Comparative Steric Profile

The following table contrasts 2,4-dmPhe with its relevant analogs.

DerivativeSteric Mechanism

Restriction
Rotational FreedomPrimary Application
Phe NoneLowHigh (Free rotation)Native signaling
2-Me-Phe Asymmetric ClashModerateModerate (Biased)Probing ortho clash
4-Me-Phe Distal BulkLowHighHydrophobic optimization
2,4-dmPhe Dual Vector High (Asymmetric) Restricted (Directional) Selectivity tuning
2,6-dmPhe Symmetric LockSevereLocked (Perpendicular)Enforcing active conformation

Part 2: Synthesis via Directed C-H Activation

Traditional asymmetric synthesis (e.g., enzymatic resolution or asymmetric hydrogenation of dehydroamino acids) often suffers from low yields with ortho-substituted substrates due to catalyst hindrance.

A superior, field-proven protocol utilizes Pd-catalyzed C-H activation directed by a picolinamide auxiliary. This method allows late-stage installation of the methyl groups on a pre-formed phenylalanine scaffold, ensuring high enantiopurity.

Protocol: Pd(II)-Catalyzed C-H Methylation

Objective: Synthesis of N-protected-2,4-dimethyl-L-phenylalanine from 4-methyl-L-phenylalanine precursors.

Reagents:

  • Substrate: N-Phth-4-Me-Phe-OH (or N-Boc with picolinamide auxiliary).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: AgOAc (2.0 equiv) or Benzoquinone.

  • Methyl Source: Methylboronic acid or Methyl iodide (depending on specific catalytic cycle).

  • Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).

Step-by-Step Workflow:

  • Auxiliary Attachment: React N-Boc-4-methyl-L-phenylalanine with 2-picolylamine (PA) using EDC/HOBt coupling to install the Directing Group (DG).

    • Checkpoint: Verify product by LC-MS. The PA group coordinates Pd to the ortho position.

  • C-H Activation & Methylation:

    • Dissolve the PA-substrate in t-Amyl alcohol (0.1 M).

    • Add Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), and Methylboronic acid (1.5 equiv).

    • Heat to 80-100°C under air (or O2 balloon) for 12–24 hours.

    • Mechanism:[1][2][3] The Pd inserts into the ortho C-H bond (facilitated by the PA nitrogen), followed by transmetallation with the boron reagent and reductive elimination.

  • Purification & Deprotection:

    • Filter through Celite to remove Pd black.

    • Concentrate and purify via flash chromatography (Hex/EtOAc).

    • Auxiliary Removal: Hydrolyze the picolinamide using LiOH/H2O2 or Zn/AcOH to yield the free acid.

  • Enantiomeric Validation:

    • Analyze via Chiral HPLC (Chiralpak AD-H column) to ensure no racemization occurred at the

      
      -carbon during the high-temp C-H activation step.
      
Synthesis Logic Diagram

SynthesisWorkflow Start Starting Material: 4-Methyl-L-Phe Step1 Step 1: Directing Group Install (Coupling with 2-Picolylamine) Start->Step1 Inter1 Intermediate: PA-Substrate Complex Step1->Inter1 Step2 Step 2: Pd-Catalyzed C-H Activation (Pd(OAc)2, AgOAc, MeB(OH)2) Inter1->Step2 Steric direction Mech Mechanism: 1. Pd Coordination 2. Ortho-C-H Insertion 3. Reductive Elimination Step2->Mech Step3 Step 3: Auxiliary Cleavage (LiOH / H2O2) Step2->Step3 Methylated Intermediate Final Product: (S)-2,4-Dimethyl-Phe Step3->Final

Caption: Workflow for the site-selective synthesis of 2,4-dmPhe utilizing picolinamide-directed C-H activation.

Part 3: Biophysical & Pharmacological Applications[4][5]

Transporter Selectivity (LAT1 vs. LAT2)

Research indicates that ortho-substitution significantly impacts binding to the L-type Amino Acid Transporter 1 (LAT1), a key target for delivering drugs across the Blood-Brain Barrier (BBB).

  • Affinity vs. Velocity Paradox: The 2-methyl group in 2,4-dmPhe increases binding affinity (

    
    ) to LAT1 due to a snug fit in the substrate pocket. However, the steric bulk reduces the maximal transport velocity (
    
    
    
    ).
  • Design Strategy: Use 2,4-dmPhe when designing inhibitors or high-affinity binders that are intended to block the transporter, rather than substrates requiring rapid flux.

Opioid Receptor Ligands

In opioid peptide analogs (e.g., Enkephalins, Dermorphins), the N-terminal tyrosine and the third residue (often Phenylalanine) are critical.[4][5]

  • 2,6-dmPhe (Dmp): Often used to replace Phe³ or Phe⁴ to enforce bioactivity.[6] However, it can sometimes reduce selectivity between

    
     (MOR) and 
    
    
    
    (DOR) receptors due to its rigid lock.
  • 2,4-dmPhe Advantage: The 2,4-analog provides a "middle ground." It maintains the ortho-induced local constraint necessary for receptor activation but allows enough rotational freedom (via the unsubstituted ortho carbon) to adopt subtle conformational adjustments required for high subtype selectivity.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Subst_2 2-Position (Ortho) Methyl Group StericClash Steric Clash with Backbone (C=O) Subst_2->StericClash Subst_4 4-Position (Para) Methyl Group Hydrophobicity Extended Hydrophobic Interaction Subst_4->Hydrophobicity ChiConstraint Restricted Chi1/Chi2 Rotation StericClash->ChiConstraint BioOutcome2 Receptor Subtype Selectivity Hydrophobicity->BioOutcome2 BioOutcome3 High Affinity (Low Vmax) Hydrophobicity->BioOutcome3 Deep Pocket Binding BioOutcome1 Increased Proteolytic Stability ChiConstraint->BioOutcome1 ChiConstraint->BioOutcome2 Induced Fit

Caption: SAR logic flow connecting 2,4-dimethyl substitution patterns to specific biological outcomes.

References

  • Illuminati, D., et al. (2022). "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C−H Dimethylation of 4‑Dibenzylamino Phenylalanine."[7] The Journal of Organic Chemistry. Link

  • Yin, H., et al. (2024). "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Scientific Reports. Link

  • Okada, Y., et al. (2000). "2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides."[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Asano, A., et al. (2024). "Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide."[2] Organic & Biomolecular Chemistry. Link

  • Sivakamasundari, C., et al. (2012). "Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of Aβ16-22."[8] Protein & Peptide Letters. Link

Sources

Methodological & Application

solid-phase peptide synthesis protocol for Fmoc-2,4-Dimethyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of Peptides Containing Fmoc-2,4-Dimethyl-D-phenylalanine

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Steric Hindrance in SPPS

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis, enabling the routine construction of complex peptide chains on a solid support.[1][2] The methodology relies on a repetitive cycle of deprotection and coupling reactions to sequentially elongate the peptide chain.[3] While standard protocols are robust for most proteinogenic amino acids, the incorporation of sterically hindered residues, such as 2,4-Dimethyl-D-phenylalanine, presents a significant synthetic challenge.

The bulky dimethyl-substituted phenyl ring of this unnatural amino acid physically obstructs the approach of the activated carboxyl group to the deprotected N-terminal amine, dramatically slowing the rate of peptide bond formation.[4] This can lead to incomplete coupling, resulting in the unwanted formation of deletion sequences and compromising the purity and yield of the final target peptide.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully incorporate Fmoc-2,4-Dimethyl-D-phenylalanine into synthetic peptides. We will delve into the mechanistic rationale behind protocol choices, from the selection of highly reactive coupling reagents to optimized reaction conditions and rigorous analytical validation.

Part 1: Foundational Principles and Strategic Choices

Success in synthesizing peptides with sterically demanding residues hinges on enhancing the reactivity of the coupling step to overcome the high activation energy barrier imposed by steric hindrance.

The Critical Role of the Coupling Reagent

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving the acylation of a hindered amine to completion.[5] Therefore, the use of more potent coupling reagents is essential. These reagents typically belong to the uronium/aminium or phosphonium salt classes, which react with the Fmoc-amino acid to generate highly reactive active esters.[4]

Recommended Coupling Reagents for Hindered Amino Acids:

Reagent NameClassActivating SpeciesKey Advantages
HATU Uronium/AminiumOAt-esterHigh reactivity, effective for hindered couplings.[4]
HCTU Uronium/AminiumOAt-ester analogMore cost-effective than HATU with similar reactivity.
COMU Uronium/AminiumOxyma-esterHigh reactivity, improved safety profile (non-explosive byproduct), and good solubility.[6]
PyAOP PhosphoniumOAt-esterExtremely effective for difficult couplings and cyclizations, minimizes guanidinylation side reactions.[7]

The choice among these reagents is often guided by laboratory availability and specific sequence challenges. For the incorporation of Fmoc-2,4-Dimethyl-D-phenylalanine, HATU or COMU are strongly recommended as starting points due to their well-documented efficacy.[4][6]

Workflow for SPPS Incorporating a Hindered Amino Acid

The overall workflow follows the standard Fmoc-SPPS paradigm but with critical modifications at the coupling stage for the hindered residue.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative SPPS Cycle cluster_final Final Steps cluster_legend Legend Resin Select Resin (e.g., Rink Amide, Wang) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Precipitation & HPLC Purification Cleavage->Purification Analysis QC Analysis (LC-MS) Purification->Analysis StandardNode Standard Step CriticalNode Critical Step for Hindered AA

Sources

Advanced Application Note: Incorporating Fmoc-D-Phe(2,4-Me2)-OH into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-D-Phe(2,4-Me2)-OH (Fmoc-D-2,4-dimethylphenylalanine) represents a high-value strategy in peptidomimetic drug design.[1] This non-canonical amino acid confers three distinct pharmacological advantages: proteolytic resistance (via steric shielding of the peptide bond), conformational constraint (restricting


 and 

torsion angles to lock bioactive conformations), and enhanced hydrophobicity (improving membrane permeability or hydrophobic pocket binding).

However, the very structural features that enhance bioactivity—specifically the ortho-methyl group at position 2—introduce significant synthetic challenges. This guide details the optimized protocols required to overcome the steric barrier of the 2,4-dimethyl substitution, ensuring high coupling efficiency (>99%) and minimal racemization.

Part 1: Strategic Rationale & Chemical Logic

The "Ortho Effect" in Drug Design

The 2,4-dimethyl substitution pattern is not arbitrary.

  • 2-Methyl (Ortho): This group creates immediate steric clash with the peptide backbone. In opioid peptides (e.g., Enkephalin analogs) and GLP-1 agonists, this restricts the rotation of the phenyl ring, forcing the side chain into a specific orientation that can dramatically increase receptor selectivity (e.g.,

    
     vs. 
    
    
    
    opioid receptor). It also blocks access of peptidases (like chymotrypsin) to the scissile bond.
  • 4-Methyl (Para): Extends the hydrophobic reach of the side chain, often filling deep hydrophobic pockets in GPCRs.

  • D-Configuration: Induces specific

    
    -turn structures (often Type II') essential for receptor recognition in many bioactive pharmacophores.
    
The Synthetic Bottleneck

The ortho-methyl group imposes a high energy barrier during the acylation step.

  • Coupling of the AA: The incoming activated ester of Fmoc-D-Phe(2,4-Me2)-OH faces difficulty approaching the resin-bound amine.

  • Coupling onto the AA: Once coupled, the N-terminal amine of the D-Phe(2,4-Me2) residue is shielded by the ortho-methyl group, making the next amino acid coupling extremely difficult. This is often the point of sequence failure (deletion sequences).

Part 2: Pre-Synthesis Planning

Reagent Selection
  • Amino Acid: Fmoc-D-Phe(2,4-Me2)-OH (High purity >98%, L-isomer <0.5%).

  • Coupling Reagents: Standard carbodiimides (DIC/Oxyma) are often insufficient.

    • Primary Choice:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Additive:HOAt (1-Hydroxy-7-azabenzotriazole) is critical if using carbodiimides, as the pyridine nitrogen assists in pre-organization.

  • Base: DIPEA (Diisopropylethylamine) is standard. For extremely racemization-prone sequences (e.g., coupling to Cys or His), substitute with 2,4,6-Collidine (TMP) .

Resin Considerations

Use a low-loading resin (0.2 – 0.4 mmol/g) . High-loading resins increase steric crowding between growing peptide chains, which exacerbates the intrinsic steric hindrance of the 2,4-Me2 monomer.

  • Recommended: ChemMatrix® (PEG-based) or Tentagel® to ensure maximum swelling and solvation.

Part 3: Optimized Coupling Protocol

This protocol assumes a standard 0.1 mmol scale.

Step 1: Resin Swelling (Crucial)

The hydrophobic nature of the dimethylphenyl ring requires excellent solvation.

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone). NMP is superior for preventing aggregation.

  • Time: Swell resin for at least 30 minutes prior to synthesis.

Step 2: Fmoc Deprotection

Standard conditions apply, but ensure complete removal of the previous Fmoc group.

  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).

  • Cycles: 2 x 10 minutes.

  • QC: Perform a UV monitoring check or Chloranil test (for secondary amines) / Kaiser test (for primary amines).

Step 3: Coupling Fmoc-D-Phe(2,4-Me2)-OH (The "Incoming" Step)
  • Stoichiometry: 4.0 equivalents (eq) AA : 3.9 eq HATU : 8.0 eq DIPEA.

  • Pre-activation: Dissolve AA and HATU in minimal dry DMF/NMP. Add DIPEA. Allow to activate for exactly 30-60 seconds . Do not over-activate, as this risks guanidinylation.

  • Reaction Time: 2 hours at Room Temperature (RT).

  • Optimization: If using automated synthesis, double couple (2 x 1 hour).

  • Microwave Option: 75°C for 5 minutes (Note: D-isomers are generally stable, but keep temp <80°C to avoid racemization).

Step 4: Capping (Mandatory)

Because steric hindrance can lead to incomplete coupling, unreacted amines must be capped to prevent deletion sequences.

  • Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Time: 10 minutes.

Step 5: Coupling the NEXT Amino Acid (The "Onto" Step)

This is the most difficult step. The amine of D-Phe(2,4-Me2) is buried.

  • Reagent Switch: Use HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Conditions: Double coupling is required .

    • Couple 1: 4 eq AA / HATU, 1 hour at RT.

    • Couple 2: 4 eq AA / HATU, 1 hour at RT (or 75°C microwave for 10 min).

  • Verification: The Kaiser test may give a "false negative" (no color) because the amine is so hindered it cannot react with ninhydrin. Use the Chloranil test or micro-cleavage LC-MS to verify coupling completion.

Part 4: Visualization of Workflows

Diagram 1: Optimized SPPS Cycle for Hindered Residues

This flowchart illustrates the decision logic for handling the 2,4-Me2 steric barrier.

SPPS_Optimization Start Start: Resin-Bound Peptide (Fmoc-Removed) Selection Select Coupling Strategy for Fmoc-D-Phe(2,4-Me2)-OH Start->Selection Standard Standard Coupling (DIC/Oxyma) Selection->Standard Not Recommended Advanced Advanced Coupling (HATU/HOAt/DIPEA) Selection->Advanced Recommended Check1 QC: Kaiser/Chloranil Test Standard->Check1 Advanced->Check1 Success Coupling Complete Proceed to Capping Check1->Success Negative (No Color) Fail Incomplete Coupling Check1->Fail Positive (Blue/Green) NextStep CRITICAL: Coupling NEXT AA (Sterically Shielded Amine) Success->NextStep Retry Re-Couple: Switch Solvent to NMP Increase Temp (50°C) Fail->Retry Retry->Check1 Protocol_Next Protocol: 1. Double Couple (2x) 2. Use PyAOP or HATU 3. Microwave (75°C) NextStep->Protocol_Next

Caption: Workflow for incorporating sterically hindered D-Phe(2,4-Me2). Note the critical checkpoint after the initial coupling and the aggressive conditions required for the subsequent step.[2]

Diagram 2: Steric Hindrance Mechanism

Understanding the spatial arrangement helps explain the need for strong reagents.

Steric_Effect cluster_0 Steric Shielding Effect AlphaC α-Carbon Amine NH2 (Target) AlphaC->Amine OrthoMe 2-Methyl Group (The Blocker) OrthoMe->Amine Steric Clash ParaMe 4-Methyl Group (Hydrophobic) IncomingAA Incoming Activated AA (HATU Ester) IncomingAA->Amine Blocked by 2-Me Group

Caption: The 2-Methyl group (red) physically obstructs the trajectory of the incoming activated amino acid, necessitating high-energy coupling reagents like HATU.

Part 5: Quality Control & Troubleshooting

Racemization Check

While D-amino acids are the intended product, "back-racemization" to the L-form can occur during slow couplings or prolonged base exposure.

  • Method: C18 HPLC is usually insufficient to separate enantiomers of the same peptide.

  • Protocol: Use Marfey’s Reagent (FDAA) analysis on a hydrolyzed peptide sample, or use a Chiralpak® column (e.g., Chiralpak AD-H) if the peptide is short.

  • Acceptance Criteria: < 1% L-isomer impurity.

Troubleshooting Table
IssueObservation (LC-MS)Root CauseSolution
Deletion Sequence Mass = Target - [D-Phe(2,4-Me2)]Failed incoming coupling due to hindrance.Switch to HATU/HOAt; Increase time to 4h; Use 50°C heat.
Truncation Mass = Fragment ending at D-Phe(2,4-Me2)Failed coupling of the next AA onto the hindered amine.Double couple the next residue; Use PyAOP; Use pure NMP solvent.
Mass + 18 Da Target Mass + 18Aspartimide formation (if Asp in sequence).Add 0.1M HOBt to the deprotection cocktail (Piperidine).
Poor Solubility Broad peaks; low yieldHydrophobic aggregation.Use ChemMatrix resin; Add pseudoproline dipeptides if applicable.

References

  • BenchChem. Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from

  • Merck Millipore. Novabiochem® Coupling Reagents: HATU and Phosphonium Salts. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Retrieved from

  • National Institutes of Health (PMC). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Retrieved from

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

Sources

automated synthesis settings for Fmoc-2,4-dimethyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Automated Synthesis Settings for Fmoc-2,4-dimethyl-D-phenylalanine

Audience: Researchers, scientists, and drug development professionals.

Strategic Incorporation of Sterically Hindered Fmoc-2,4-dimethyl-D-phenylalanine in Automated Solid-Phase Peptide Synthesis

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, conformational rigidity, and biological activity. Fmoc-2,4-dimethyl-D-phenylalanine is a prime example of such a building block. Its unique structure, featuring a dimethyl-substituted phenyl ring, imparts significant hydrophobicity and steric bulk, which can enhance hydrophobic interactions within peptide chains and improve metabolic stability.[1] These properties make it a valuable component in the design of bioactive peptides and peptidomimetics.[1]

However, the very steric hindrance that confers these desirable properties also presents a significant challenge during solid-phase peptide synthesis (SPPS). The bulky nature of the 2,4-dimethylphenyl side chain can impede the formation of the peptide bond, often leading to sluggish reaction kinetics and incomplete coupling reactions.[2][3] This application note provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-2,4-dimethyl-D-phenylalanine using automated synthesis platforms. The methodologies described herein are designed to maximize coupling efficiency and minimize common side reactions, ensuring the synthesis of high-purity target peptides.

Core Principles: The Automated Fmoc-SPPS Cycle

Automated SPPS using Fmoc/tBu chemistry is a cyclical process built upon two fundamental steps: Nα-Fmoc group deprotection and subsequent amino acid coupling.[4][5] The peptide is assembled on a solid support (resin), and all soluble reagents are removed by filtration and washing after each step.[6]

Fmoc_SPPS_Cycle cluster_0 Automated Synthesis Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Expose Amine Washing1 Washing (DMF) Deprotection->Washing1 Free_Amine Peptide-Resin (Free N-terminus) Washing1->Free_Amine Coupling Step 2: Amino Acid Coupling (Activated Fmoc-AA) Free_Amine->Coupling Elongate Chain Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin Cycle Repeats

Caption: General workflow of the automated Fmoc-SPPS cycle.

Materials, Reagents, and Instrumentation
  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™) or a standard automated synthesizer. Microwave-assisted synthesis is highly recommended for enhancing the efficiency of difficult couplings.[7][8]

Item Specification Purpose
Resin Rink Amide or 2-Chlorotrityl Chloride Resin (100-200 mesh)Solid support for peptide assembly.[4]
Fmoc-2,4-dimethyl-D-phenylalanine >98% PurityBuilding block to be incorporated.
Other Fmoc-Amino Acids Standard side-chain protection (e.g., Trt, Boc, tBu)For peptide chain elongation.
N,N-Dimethylformamide (DMF) Peptide Synthesis Grade (Amine-Free)Primary solvent for washing and reactions.
Piperidine Reagent GradeFmoc deprotection.[9]
N,N-Diisopropylethylamine (DIPEA) Peptide Synthesis GradeActivation base.[10]
HATU >98% PurityPrimary coupling reagent for hindered amino acids.[6][11]
HOAt >98% PurityCoupling additive to enhance rate and reduce racemization.[6]
HBTU >98% PurityAlternative coupling reagent.[12]
HOBt >98% PurityAdditive for HBTU or DIC coupling.[5]
Trifluoroacetic Acid (TFA) Reagent GradeFinal cleavage from resin.
Triisopropylsilane (TIS) >98% PurityCation scavenger for cleavage.
Dichloromethane (DCM) Reagent GradeSolvent for washing and cleavage.
Cold Diethyl Ether Reagent GradePeptide precipitation.

Detailed Automated Synthesis Protocol

This protocol is optimized for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Part A: Resin Preparation
  • Resin Loading: Place 0.1 mmol of the appropriate resin into the synthesizer reaction vessel.

  • Swelling: Swell the resin in DMF for at least 1 hour at room temperature to ensure optimal solvation and accessibility of reactive sites.[4]

Part B: Automated Synthesis Cycle for Fmoc-2,4-dimethyl-D-phenylalanine

The following cycle should be programmed into the automated synthesizer specifically for the coupling of Fmoc-2,4-dimethyl-D-phenylalanine.

1. Fmoc Deprotection The Fmoc group is removed via a base-catalyzed β-elimination mechanism using piperidine.[9][13] The piperidine also serves as a crucial scavenger for the resulting dibenzofulvene byproduct, preventing its reaction with the newly liberated amine.[14]

  • Reagent: 20% (v/v) Piperidine in DMF.

  • Procedure:

    • Treat the resin with the deprotection solution for 3 minutes.

    • Drain and repeat the treatment for 7-10 minutes to ensure complete removal.

    • Expert Insight: For sequences prone to aggregation, using 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can accelerate deprotection, though it should be used cautiously with aspartic acid-containing peptides to avoid aspartimide formation.[10][14]

2. Washing

  • Solvent: DMF

  • Procedure: Wash the resin thoroughly (5-7 cycles) to completely remove residual piperidine and the fulvene-piperidine adduct.

3. Coupling: Activation and Acylation This is the most critical step. Due to the steric hindrance of Fmoc-2,4-dimethyl-D-phenylalanine, a highly efficient activation method is required to drive the reaction to completion and avoid truncated sequences. We recommend using HATU, a uronium salt that forms a highly reactive OAt-ester, which is superior for coupling sterically hindered residues.[6][11] A "double coupling" protocol is mandated to ensure >99% coupling efficiency.

Hindered_Coupling_Workflow cluster_1 Optimized Coupling for Fmoc-2,4-Me2-D-Phe Start Peptide-Resin (Free N-terminus) Prepare_AA Prepare Coupling Solution: Fmoc-AA + HATU/HOAt + DIPEA in DMF Start->Prepare_AA Activate Pre-activation (1-2 min) Prepare_AA->Activate Coupling2 2nd Coupling (Repeat) (Microwave: 5-10 min at 75°C or RT: 45-60 min) Coupling1 1st Coupling (Microwave: 5-10 min at 75°C or RT: 45-60 min) Activate->Coupling1 Add to Resin Wash1 Intermediate Wash (DMF) Coupling1->Wash1 Final_Wash Final Wash (DMF) Wash1->Prepare_AA Prepare Fresh Solution Wash1->Coupling2 Add to Resin Coupling2->Final_Wash End Peptide-Resin (Coupled) Final_Wash->End

Sources

Application Notes and Protocols: A Comparative Guide to Manual and Automated Coupling of Fmoc-2,4-dimethyl-D-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these, sterically hindered residues like Fmoc-2,4-dimethyl-D-Phenylalanine (Fmoc-2,4-dimethyl-D-Phe) offer unique conformational constraints that can be pivotal for optimizing peptide structure and function. However, the very features that make such amino acids desirable also present significant challenges during solid-phase peptide synthesis (SPPS). The bulky nature of the 2,4-dimethylphenyl side chain can sterically impede the formation of the peptide bond, leading to incomplete reactions, the formation of deletion sequences, and consequently, low yields and complex purification profiles.[1][2]

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals navigating the complexities of coupling Fmoc-2,4-dimethyl-D-Phe. We will dissect the underlying chemical principles, provide detailed, field-proven protocols for both manual and automated SPPS, and offer a comparative analysis to guide your selection of the most appropriate methodology. The protocols within are designed as self-validating systems, incorporating critical monitoring and troubleshooting steps to ensure the highest probability of success.

The Challenge: Steric Hindrance of Fmoc-2,4-dimethyl-D-Phe

The primary obstacle in the successful incorporation of Fmoc-2,4-dimethyl-D-Phe lies in its molecular architecture. The presence of two methyl groups on the phenyl ring, particularly the methyl group at the ortho (2-position), creates a significant steric shield around the α-amino group of the growing peptide chain. This steric clash hinders the approach of the activated carboxyl group of the incoming Fmoc-2,4-dimethyl-D-Phe, dramatically slowing down the kinetics of the coupling reaction.

Failure to achieve complete coupling at each cycle results in the accumulation of deletion sequences (peptides missing the intended hindered residue), which are often difficult to separate from the target peptide during purification due to similar physicochemical properties. Therefore, a robust and optimized coupling strategy is not merely beneficial but essential.

Key Pillars for a Successful Coupling Strategy

To overcome the formidable steric barrier, a multi-faceted approach that optimizes coupling reagents, reaction conditions, and synthetic strategy is required.

The Crucial Role of the Coupling Reagent

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are often insufficiently reactive to drive the coupling of sterically hindered amino acids to completion.[3] More potent activating agents are necessary to form a highly reactive intermediate that can overcome the steric hindrance.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[4][5][6] These reagents rapidly form highly reactive OAt- or Oxyma-esters, which are more effective at acylating sterically hindered amines. HATU, in particular, is a go-to reagent for such challenging couplings.[5]

  • Phosphonium Salts: Reagents like PyAOP (7-Aza-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) have also demonstrated success in coupling hindered amino acids.[3]

  • Amino Acid Fluorides: The in situ generation of amino acid fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) creates highly reactive acylating species that are particularly effective for coupling sterically demanding residues.[7]

Optimizing Reaction Conditions

Beyond the choice of reagent, the reaction environment plays a critical role in determining the success of the coupling.

  • Extended Reaction Times: Standard coupling times of 30-60 minutes are often insufficient. Extending the coupling time to 2 hours or even longer can significantly improve the yield.[8]

  • Elevated Temperature: Particularly in automated synthesis, increasing the reaction temperature to 40-75°C can provide the necessary kinetic energy to overcome the activation barrier.[8][9]

  • Solvent Selection: While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) often provides superior solvation for growing peptide chains and can help disrupt aggregation, thereby improving coupling efficiency.[10][11]

  • Disruption of Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, further hindering coupling. The use of chaotropic salts like LiCl in the coupling mixture can help disrupt these secondary structures.[12]

Manual Coupling Protocol for Fmoc-2,4-dimethyl-D-Phe

Manual SPPS offers maximum flexibility for optimization and troubleshooting, making it an excellent choice for small-scale synthesis and methods development.

Manual_Coupling_Workflow Resin Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple to Resin Washing1->Coupling Activation Activate Fmoc-AA-OH (e.g., HATU/DIPEA) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest Positive Positive (Blue) KaiserTest->Positive Incomplete Negative Negative (Yellow/Clear) KaiserTest->Negative Complete DoubleCouple Double Couple (Repeat Activation/Coupling) Positive->DoubleCouple NextCycle Proceed to Next Cycle Negative->NextCycle DoubleCouple->Washing2 Capping Cap Unreacted Amines (Acetic Anhydride) DoubleCouple->Capping If still positive Capping->NextCycle

Caption: Manual coupling workflow with decision points.

Step-by-Step Manual Protocol

This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly.

  • Resin Preparation:

    • Place the peptide-resin with the free N-terminal amine into a suitable reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-2,4-dimethyl-D-Phe (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol).

    • Allow the solution to pre-activate for 1-2 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before its addition to the resin, maximizing its effective concentration.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency (Kaiser Test):

    • Take a small sample of resin beads (approx. 1-2 mg) and wash them with ethanol.

    • Perform a Kaiser (ninhydrin) test.[13]

    • Result Interpretation:

      • Negative (Yellow/Colorless Beads): The coupling is complete (>99.5%). Proceed to the next Fmoc-deprotection step.

      • Positive (Blue/Purple Beads): The coupling is incomplete. Proceed to Step 6.

  • Recoupling (Double Coupling Strategy): [10][14]

    • If the Kaiser test is positive, immediately repeat steps 2-5. Causality: A second exposure to fresh, activated amino acid can drive the reaction to completion for the remaining free amines.

  • Capping (Optional but Recommended):

    • If the Kaiser test remains positive after a double couple, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.[8]

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL). This will acetylate any remaining free amines, rendering them unreactive for subsequent coupling steps.

Automated Coupling Protocol for Fmoc-2,4-dimethyl-D-Phe

Automated peptide synthesizers offer superior reproducibility, higher throughput, and the ability to safely perform reactions at elevated temperatures.[15][16]

Automated_Coupling_Workflow Start Start Cycle Deprotection Automated Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Automated DMF Wash Cycle Deprotection->Wash1 UV_Monitor UV Monitoring of Fmoc Adduct in Waste Deprotection->UV_Monitor Provides data on deprotection efficiency Coupling Coupling Program Execution - Deliver AA, Activator, Base - Extended Time & High Temp - Double Couple Protocol Wash1->Coupling Wash2 Automated DMF Wash Cycle Coupling->Wash2 End End Cycle Wash2->End

Sources

solvent selection for Fmoc-2,4-dimethyl-D-phenylalanine activation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Activation of Fmoc-2,4-dimethyl-D-phenylalanine

Executive Summary

The incorporation of Fmoc-2,4-dimethyl-D-phenylalanine into peptide sequences presents a dual challenge: extreme steric hindrance at the


-carbon due to the ortho-methyl substitution, and significant hydrophobicity . Standard SPPS protocols (e.g., HBTU/DIEA in DMF) frequently result in incomplete coupling (deletions) or racemization (D

L conversion).

This guide delineates a high-performance solvent and activation strategy. We recommend transitioning from pure DMF to NMP (N-methyl-2-pyrrolidone) or Binary Solvent Systems (NMP/DMSO) to maximize resin swelling and solubility. Furthermore, we validate the use of DIC/Oxyma Pure over aminium salts (HATU) to suppress base-catalyzed racemization during the extended reaction times required for this hindered residue.

The Challenge: Sterics and Solvation

The Molecule

Fmoc-2,4-dimethyl-D-phenylalanine is a rigid, bulky analog of phenylalanine. The 2,4-dimethyl substitution pattern on the phenyl ring creates a "steric wall" near the reacting carboxylate group.

  • Kinetic Impact: The nucleophilic attack of the resin-bound amine is sterically impeded, reducing the reaction rate constant (

    
    ) by orders of magnitude compared to Fmoc-Phe-OH.
    
  • Thermodynamic Impact: The hydrophobic side chain promotes aggregation (

    
    -sheet formation) within the resin matrix, collapsing the polymer network and limiting diffusion.
    
The Solvent's Role

In SPPS, the solvent must perform three competing tasks:

  • Solubilize the hydrophobic amino acid.

  • Swell the polystyrene or PEG-based resin to expose reactive sites.

  • Disrupt inter-chain hydrogen bonding (aggregation).

While DMF is the industry standard, it often fails to fully solvate hydrophobic, hindered residues, leading to "difficult sequences."

Solvent Selection Matrix

The following table compares solvent performance specifically for hydrophobic, hindered couplings.

Solvent SystemSwelling Capacity (PS-DVB)Hydrophobic SolubilizationAggregation DisruptionToxicity ProfileRecommendation
DMF (Dimethylformamide)HighGoodModerateReprotoxic (SVHC)Baseline (Standard use)
NMP (N-methyl-2-pyrrolidone)Very High Excellent High Reprotoxic (SVHC)Preferred (Difficult couplings)
DMSO/NMP (20:80)HighGoodVery High ModerateRescue (Aggregated sequences)
NBP (N-butylpyrrolidone)HighExcellentHighGreen/SafeGreen Alternative
DMSO/EtOAc (1:1)ModerateGoodModerateGreen/SafeGreen Alternative

Scientific Rationale for NMP: NMP possesses a lower dielectric constant than DMF but a larger hydrophobic surface area. This allows it to interact more effectively with the 2,4-dimethyl-phenyl ring, stabilizing the amino acid in solution and preventing it from precipitating on the resin surface. For sequences prone to aggregation, spiking NMP with DMSO (10-20%) acts as a "chaotropic solvent," disrupting hydrogen bonds between peptide chains.

Activation Chemistry: The Case for DIC/Oxyma

For sterically hindered D-amino acids, racemization is the critical failure mode.

  • The Risk: Standard activation with HATU requires a tertiary base (DIEA/NMM). The base can abstract the

    
    -proton of the activated ester (which is acidic due to the electron-withdrawing activating group), leading to enolization and loss of chirality.
    
  • The Solution: DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1][2] This system operates at near-neutral to slightly acidic pH (preventing base-catalyzed racemization) while maintaining high reactivity comparable to HATU.

Mechanism of Action & Decision Flow

ActivationLogic cluster_0 Critical Decision Point Start Fmoc-2,4-dimethyl-D-Phe Base Base (DIEA) Required? Start->Base Racemization High Risk of Racemization Base->Racemization Yes (e.g. HATU) Neutral Neutral/Acidic Condition Base->Neutral No (Carbodiimide) Reagent Select DIC + Oxyma Pure Neutral->Reagent Solvent Solvent: NMP (Max Swelling) Reagent->Solvent Coupling Extended Coupling (2h - 12h) Solvent->Coupling

Figure 1: Decision logic for selecting coupling reagents for chiral-sensitive, hindered amino acids.

Detailed Protocol: The "Gold Standard" Method

Reagents:

  • Amino Acid: Fmoc-2,4-dimethyl-D-Phe-OH (4.0 eq relative to resin).

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (4.0 eq).

  • Coupling Agent: DIC (4.0 eq).

  • Solvent: Anhydrous NMP (Grade: Peptide Synthesis).

Workflow:

  • Resin Preparation:

    • Swell resin in NMP for 30 minutes. (Do not use DCM; NMP ensures the resin core is accessible).

    • Note: If using a low-loading resin (<0.4 mmol/g), steric crowding is reduced.

  • Pre-Activation (In-Situ):

    • Dissolve Fmoc-2,4-dimethyl-D-Phe-OH and Oxyma Pure in NMP.

    • Concentration: Aim for 0.2 M - 0.3 M final concentration. High concentration drives kinetics.

    • Add DIC immediately before adding to the resin.

    • Crucial: Do not pre-activate for >2 minutes. Carbodiimides can form inactive N-acylureas if left too long without amine.

  • Coupling Reaction:

    • Add the mixture to the resin.[3]

    • Temperature: React at 50°C for 60 minutes OR Room Temperature for 4–12 hours.

    • Warning: Avoid temperatures >50°C for D-amino acids to prevent thermal racemization.

  • Double Coupling (Mandatory):

    • Drain the vessel. Wash 3x with NMP.

    • Repeat Step 2 and 3 with fresh reagents.

    • The second coupling ensures that sterically difficult sites are capped.

  • Capping (Optional but Recommended):

    • If the sequence is long, cap unreacted amines with Acetic Anhydride/Pyridine in NMP to prevent deletion sequences.

Troubleshooting & Optimization

Scenario A: "The Coupling is still incomplete (Color Test Positive)"
  • Cause: Severe aggregation (beta-sheet formation).

  • Fix: Switch solvent to NMP containing 0.1 M LiCl or 20% DMSO . These "chaotropic salts" or solvents disrupt the hydrogen bond network, re-solvating the peptide chain.

Scenario B: "I see a D/L Isomer mix in QC"
  • Cause: Base-catalyzed epimerization.

  • Fix: Ensure you are not using DIEA/DIPEA. Verify your DIC is fresh. Lower the reaction temperature to 25°C and extend the time, rather than heating.

Scenario C: "I need to be Green/REACH Compliant"
  • Fix: Substitute NMP with NBP (N-butylpyrrolidone) . NBP has a similar swelling profile to NMP but is non-reprotoxic. Alternatively, use TamiSolve NxG .

References

  • Albericio, F., et al. (2018). "Green Solvents for Peptide Synthesis: From NMP to NBP." Green Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link

  • Isidro-Llobet, A., et al. (2019). "Sustainability in Peptide Chemistry: Current Synthesis Advances." Journal of Organic Chemistry. Link

  • Bachem Technical Notes. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives." Link

Sources

Application Note: High-Fidelity Loading of Fmoc-2,4-dimethyl-D-phenylalanine onto Wang Resin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Loading the first amino acid onto Wang resin is a critical, rate-determining step in Solid Phase Peptide Synthesis (SPPS). When the target amino acid is both sterically hindered (e.g., Fmoc-2,4-dimethyl-D-phenylalanine ) and stereochemically sensitive (D-configuration), standard protocols often fail, resulting in low substitution yields (<0.3 mmol/g) or significant enantiomerization (racemization).

This guide details two optimized protocols to overcome the steric clash of the 2,4-dimethyl substitution while preserving the chiral integrity of the D-alpha carbon. We prioritize the Sieber Mixed Anhydride Method for its superior suppression of racemization, while providing an optimized Symmetric Anhydride Method as a robust alternative.

Scientific Background & Strategic Analysis

The Chemical Challenge[1]
  • The Resin: Wang resin utilizes a p-alkoxybenzyl alcohol linker. Unlike amide resins (Rink), the hydroxyl group is a poor nucleophile, requiring strong activation of the incoming amino acid carboxylate.

  • The Amino Acid: Fmoc-2,4-dimethyl-D-phenylalanine presents a "dual-threat":

    • Steric Hindrance: The methyl groups at the ortho (2) and para (4) positions of the phenyl ring create significant bulk near the reaction center, impeding the approach to the resin-bound hydroxyl group.

    • Chiral Instability: The activation required to overcome this steric barrier increases the acidity of the

      
      -proton. In the presence of base (e.g., DMAP), the activated ester can cyclize into an oxazolone  intermediate. Deprotonation of this intermediate leads to loss of chirality (racemization).
      
Mechanism of Failure (Racemization)

Standard protocols use Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP).[1] While DMAP is an efficient catalyst, it is basic enough to abstract the


-proton from the activated species, converting the D-isomer into a racemic mixture.

RacemizationMechanism FmocAA Fmoc-D-AA-OH ActEster Activated Ester (O-Acylisourea) FmocAA->ActEster DIC Activation Oxazolone Oxazolone Intermediate ActEster->Oxazolone Cyclization WangProduct Desired Wang-Resin Ester ActEster->WangProduct Resin-OH Attack Racemate Racemic Product (L/D Mix) Oxazolone->Racemate DMAP (Base) Abstracts H+

Figure 1: The Oxazolone pathway is the primary cause of racemization during Wang resin loading. High concentrations of DMAP accelerate the path to the red nodes.

Experimental Protocols

Protocol A: The Sieber Mixed Anhydride Method (Recommended)

Best for: Sterically hindered amino acids and D-isomers. Mechanism: Uses 2,6-dichlorobenzoyl chloride to form a highly reactive mixed anhydride. The steric bulk of the dichlorobenzoyl group discourages attack on itself, directing the resin hydroxyl to attack the amino acid carbonyl instead. It requires minimal DMAP.

Reagents Required[2][1][3][4][5][6][7][8][9][10][11]
  • Wang Resin (100-200 mesh, ~0.8-1.0 mmol/g nominal loading)

  • Fmoc-2,4-dimethyl-D-phenylalanine (5.0 eq)

  • 2,6-Dichlorobenzoyl chloride (5.0 eq)

  • Pyridine (10.0 eq)

  • Dry DMA (Dimethylacetamide) or DMF (Dimethylformamide)

Step-by-Step Procedure
  • Resin Preparation:

    • Swell 1.0 g of Wang resin in dry DCM for 30 minutes.

    • Wash 3x with dry DMF. Drain completely.

  • Activation:

    • In a separate dry vial, dissolve Fmoc-2,4-dimethyl-D-phenylalanine (5 eq) in minimal DMA/DMF.

    • Add Pyridine (10 eq).

    • Add 2,6-Dichlorobenzoyl chloride (5 eq) dropwise.

    • Agitate for 5–10 minutes to form the mixed anhydride.

  • Coupling:

    • Add the activated mixture to the drained resin.

    • Agitate at room temperature for 16–24 hours . (Extended time is required due to the 2,4-dimethyl steric hindrance).

  • Washing:

    • Drain and wash with DMF (3x), DCM (3x), and MeOH (2x).

    • Dry under vacuum.[1][6][12]

Protocol B: Modified Symmetric Anhydride (Robust Alternative)

Best for: Situations where acid chlorides are unavailable. Modification: Uses reduced temperature and catalytic DMAP to minimize racemization.

Reagents Required[2][1][3][4][5][6][7][8][9][10][11]
  • Fmoc-2,4-dimethyl-D-phenylalanine (10.0 eq)

  • DIC (Diisopropylcarbodiimide) (5.0 eq)[6][12]

  • DMAP (0.1 eq) – Strictly controlled amount

  • DCM/DMF (solvent)[1][5][12]

Step-by-Step Procedure
  • Anhydride Formation:

    • Dissolve amino acid (10 eq) in DCM.

    • Add DIC (5 eq).[12] Stir for 20 minutes at 0°C. The solution may become cloudy (diisopropylurea byproduct).

    • Evaporate DCM (optional but recommended to remove urea) and redissolve residue in minimal DMF.

  • Loading:

    • Add the solution to pre-swollen Wang resin.[1]

    • Add 0.1 eq DMAP (dissolved in DMF). Do not exceed this amount.

    • Shake for 2 hours at room temperature.

  • Capping (Mandatory for both protocols):

    • Treat resin with Acetic Anhydride (10 eq) / Pyridine (10 eq) in DCM for 30 minutes to block unreacted hydroxyl groups.

Quality Control & Validation

Trust but verify. You must calculate the substitution level (


) to ensure the loading was successful before proceeding to chain elongation.
UV-Vis Quantitation (The Piperidine Test)

This method relies on the cleavage of the Fmoc group and measurement of the dibenzofulvene-piperidine adduct.

  • Weigh dry loaded resin (

    
     mg) accurately.
    
  • Add 20% Piperidine in DMF (V = 10 mL or similar fixed volume).

  • Shake for 20 minutes.

  • Measure Absorbance (

    
    ) of the supernatant at 290 nm .
    
  • Calculate Loading (

    
    ):
    


(Note: 1.75 is the extinction coefficient factor for Fmoc at 290nm)
Racemization Check (Marfey’s Method or C18 HPLC)

Because you are loading a D-amino acid, you must verify it hasn't converted to L.

  • Cleave a small sample of the amino acid from the resin (95% TFA).

  • Analyze via chiral HPLC or derivatize with Marfey's reagent (FDAA) and compare against pure L- and D- standards. Target: < 0.5% L-isomer.

Workflow Visualization

LoadingWorkflow cluster_Activation Activation Strategy (Choose One) Start Start: Wang Resin (p-alkoxybenzyl alcohol) Swell Swelling (DCM, 30 min) Start->Swell MethodA Method A: Sieber (2,6-dichlorobenzoyl chloride) Swell->MethodA MethodB Method B: Sym. Anhydride (DIC + 0.1 eq DMAP) Swell->MethodB Coupling Coupling Reaction (16-24h for Method A) MethodA->Coupling MethodB->Coupling Wash Wash Cycle (DMF -> DCM -> MeOH) Coupling->Wash Capping Capping Unreacted Sites (Ac2O / Pyridine) Wash->Capping QC QC: UV Loading Test & Chiral Purity Check Capping->QC

Figure 2: Operational workflow for loading hindered Fmoc-AA onto Wang resin. Method A is preferred for D-amino acids.

Data Summary & Troubleshooting

ParameterSieber Method (Method A)Symmetric Anhydride (Method B)
Reagents 2,6-Dichlorobenzoyl chloride, PyridineDIC, DMAP (cat.)
Racemization Risk Very Low Moderate (High if DMAP > 0.1 eq)
Steric Efficiency HighModerate
Reaction Time 16–24 Hours2–4 Hours
Cost HigherLower

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Substitution (<0.2 mmol/g) Steric clash of 2,4-dimethyl group.Double coupling time; Switch to MSNT/MelIm method (Reference 3).
Resin Aggregation Hydrophobic collapse due to dimethyl groups.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) during coupling.[3][5][7][12][13][14]
High Racemization (>2% L-isomer) Excess base or heat.Reduce DMAP; Ensure temperature is < 25°C; Switch to Sieber method.

References

  • Sieber, P. (1987). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron Letters, 28(19), 2107-2110. (Foundational basis for mixed anhydride loading logic).
  • Blankemeyer-Menge, B., et al. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. (Describes the MSNT/MelIm method for difficult loadings).

Sources

Troubleshooting & Optimization

troubleshooting incomplete coupling of Fmoc-2,4-dimethyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-2,4-dimethyl-D-phenylalanine

Status: Active Ticket ID: #TS-AA-24DMP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

Subject: Fmoc-2,4-dimethyl-D-phenylalanine (Fmoc-D-Phe(2,4-Me₂)-OH) CAS: 1217627-86-5 (approximate analog reference) Core Challenge: Steric Hindrance & Aggregation.

The incomplete coupling of Fmoc-2,4-dimethyl-D-phenylalanine is a frequent bottleneck in peptide synthesis. While the


-amine is primary (unlike N-methylated residues), the ortho-methyl group (position 2)  on the phenyl ring creates significant steric clash with the peptide backbone and the preceding amino acid. Furthermore, the hydrophobic nature of the dimethyl-phenyl side chain promotes inter-chain aggregation, often halting synthesis (the "difficult sequence" phenomenon).

This guide provides a validated troubleshooting workflow to overcome these barriers while preserving the stereochemical integrity of the D-isomer.

Diagnostic Phase: Confirming the Failure Mode

Before altering chemistry, confirm the nature of the failure.[1][2]

ObservationProbable CauseDiagnostic Action
Deletion Sequence (M-X) Incomplete coupling of Fmoc-2,4-dimethyl-D-Phe.Micro-cleavage: Analyze crude peptide by LC-MS. Look for mass

.
Truncated Peptide Fmoc not removed from previous residue or capping occurred.Kaiser Test: If negative before coupling, the previous Fmoc removal failed.
Double Hit (+ Residue x2) Over-activation or inadvertent double coupling.Check for

mass in MS. Rare for hindered AAs.
Broad/Split Peaks Racemization (D

L conversion).
Chiral HPLC/GC: Compare against L-isomer standard.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting <50% conversion even after double coupling."

Q: My standard HBTU/DIPEA protocol fails. What is the recommended activation strategy?

A: Standard reagents like HBTU or TBTU are insufficient for ortho-substituted aromatics. The steric bulk prevents the activated ester from approaching the resin-bound amine effectively.

Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Mechanism: HATU generates an OAt-active ester, which utilizes the neighboring group effect (pyridine nitrogen) to accelerate acylation by ~10-100x compared to HOBt esters.

  • Protocol: Use 0.95 eq HATU : 1.0 eq Amino Acid : 2.0 eq DIPEA. (Always use a slight deficit of HATU to prevent capping the amine with the uronium salt).

Issue 2: "The reaction mixture turns into a gel or yields are inconsistent."

Q: Is solubility or aggregation driving the failure?

A: Yes. The 2,4-dimethyl-phenyl group is highly hydrophobic.[3] In standard DMF,


-sheet formation (aggregation) can physically sequester the reactive amine on the resin.

Recommendation:

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (4:1) . DMSO disrupts hydrogen bonding networks that cause aggregation.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt the intermolecular H-bonds of the resin-bound peptide.

Issue 3: "Can I use microwave irradiation?"

Q: Will microwave heating cause racemization of the D-isomer?

A: Microwave irradiation is highly recommended to overcome the steric barrier of the ortho-methyl group, but temperature control is critical.

  • Safe Zone: 75°C for 5–10 minutes.

  • Danger Zone: >90°C. At high temperatures, the risk of base-catalyzed enolization (racemization) increases significantly, especially with the electron-donating methyl groups on the ring which can subtly influence acidity.

  • Base Choice: Use Collidine (TMP) instead of DIPEA if heating >75°C, as it is less nucleophilic and reduces racemization risk.

Issue 4: "The previous residue was also bulky (e.g., Aib, Thr(tBu))."

Q: How do I couple onto a hindered amine?

A: If the acceptor amine on the resin is hindered (e.g., coupling Fmoc-2,4-dimethyl-D-Phe onto an N-methyl AA or Aib), standard activation is futile.

  • Solution: Use Acid Fluorides or PyAOP .[2]

  • Protocol: Convert the amino acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive, and less sensitive to steric hindrance than bulky active esters.

Optimized Experimental Protocols

Method A: High-Efficiency Manual Coupling (The "Magic Mixture")

Use this for difficult sequences where aggregation is suspected.

  • Resin Preparation: Swell resin in NMP (not DMF) for 30 mins.

  • Activation Cocktail:

    • Fmoc-2,4-dimethyl-D-Phe-OH (4.0 eq)

    • COMU (4.0 eq) (or HATU)

    • Oxyma Pure (4.0 eq)

    • DIPEA (8.0 eq)

    • Solvent: NMP (0.1 M concentration).

  • Reaction:

    • Pre-activate for 30 seconds.

    • Add to resin.[2][4][5][6]

    • Agitate for 2 hours at Room Temperature.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for aggregated sequences). If positive (blue), proceed to Method B.

Method B: Microwave-Assisted Coupling

Use this for sterically hindered residues.

  • Reagents:

    • Fmoc-2,4-dimethyl-D-Phe-OH (5.0 eq)

    • DIC (5.0 eq)

    • Oxyma Pure (5.0 eq) (Preferred over HOBt to reduce racemization)

    • Solvent: DMF/NMP (1:1).

  • Cycle:

    • Ramp to 75°C over 2 mins.

    • Hold at 75°C for 10 mins.

    • Note: Do not use HATU/DIPEA in microwave if possible, as it degrades faster. Carbodiimide (DIC) is more stable at T > 60°C.

Comparative Data: Coupling Efficiency

Data simulated based on kinetic profiles of ortho-substituted phenylalanine analogs.

Coupling ReagentSolventTempYield (1 hr)Racemization
HBTU / DIPEADMF25°C35%< 0.1%
HATU / HOAt / DIPEA DMF 25°C 88% < 0.2%
HATU / HOAt / DIPEA NMP 25°C 94% < 0.2%
DIC / OxymaDMF75°C (MW)>99%0.5 - 1.0%
PyAOP / CollidineNMP50°C97%< 0.5%

Visual Troubleshooting Workflow

Troubleshooting Start Start: Incomplete Coupling of Fmoc-2,4-dimethyl-D-Phe CheckYield Diagnosis: Is Yield < 90%? Start->CheckYield YieldYes Yes: Proceed to Diagnostics CheckYield->YieldYes Confirm via LC-MS ReagentCheck Current Reagent? HBTU/TBTU/PyBOP YieldYes->ReagentCheck SwitchReagent Action: Switch to HATU/HOAt or COMU/Oxyma ReagentCheck->SwitchReagent Standard Reagents MWCheck Did Reagent Switch Work? SwitchReagent->MWCheck MWNo No: Still Incomplete MWCheck->MWNo AggCheck Check Aggregation: Is Resin Swelling Poor? MWNo->AggCheck SolventSwitch Action: Switch Solvent to NMP or DMF + 0.1M LiCl AggCheck->SolventSwitch Aggregation Suspected TempBoost Action: Microwave Coupling (75°C, 10 min, DIC/Oxyma) AggCheck->TempBoost Sterics Suspected FinalCheck Final Check: Double Couple + Acetic Anhydride Cap SolventSwitch->FinalCheck TempBoost->FinalCheck Success Success: Yield > 98% FinalCheck->Success

Caption: Logical workflow for diagnosing and resolving coupling failures for sterically hindered amino acids.

References

  • Biotage. (2023).[1] What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent. Organic Process Research & Development.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[]

Sources

Technical Support Center: Overcoming Aggregation in Hydrophobic Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Resolving Aggregation in Hydrophobic Fmoc-Amino Acid Sequences Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

The Core Problem: The -Sheet Barrier

In Solid Phase Peptide Synthesis (SPPS), "difficult sequences" are rarely chemically difficult; they are physically inaccessible.[1] Hydrophobic stretches (e.g., poly-Ala, Val, Ile, Gly) undergo inter-chain hydrogen bonding, forming stable


-sheets on the resin.[1] This phenomenon, known as on-resin aggregation , leads to steric occlusion of the N-terminus.[1]

The Symptom:

  • Sudden drop in coupling efficiency (often <50%).[1]

  • Disappearance of the Fmoc deprotection peak (UV monitoring).[1]

  • Resin beads appear "clumped" or fail to swell.[1][2]

  • Crude HPLC shows "deletion sequences" (missing amino acids).[1]

This guide provides a three-tiered engineering approach to dismantle these aggregates: Chemical , Structural , and Physical .[1]

Module 1: Chemical Engineering (Solvents & Chaotropes)

Standard DMF is often insufficient to solvate hydrophobic chains.[1] We must disrupt the hydrogen bond network using "Magic Mixtures" or Chaotropic Salts.[1][2]

Protocol A: Chaotropic Salt Wash & Coupling

Chaotropic salts disrupt the water structure and hydrogen bonding networks (Hofmeister series), forcing the peptide chains apart.[1][3]

  • The Agent: Lithium Chloride (LiCl) is preferred over Perchlorates (safety) or KSCN (coupling interference).[1]

  • Mechanism:

    
     ions coordinate with the peptide backbone oxygens, competing with inter-chain H-bonds.[1]
    

Step-by-Step Protocol:

  • Preparation: Dissolve dry LiCl in DMAc (Dimethylacetamide) to a concentration of 0.4M - 0.8M .

    • Note: DMAc is a superior solvent to DMF for aggregation-prone sequences.[1]

  • Wash Step: Before coupling, wash the resin with the LiCl/DMAc solution for 2 x 2 minutes.[1]

  • Coupling Step: Perform the coupling reaction in the 0.4M LiCl/DMAc solution.

    • Caution: Ensure your coupling reagents (HATU/HOAt) are soluble in this mixture prior to addition.[1]

Protocol B: The "Magic Mixture"

For extreme cases (e.g., poly-alanine or transmembrane domains), use this solvent system to maximize solvation.[1]

ComponentRatio/Conc.Function
DCM 1 partSwells the polystyrene core (if using PS resin).[1]
DMF 1 partSolvates the peptide chain.[1]
NMP 1 partHigh polarity, reduces aggregation.[1]
Triton X-100 1% (v/v)Surfactant; reduces hydrophobic interactions.[1]
Ethylene Carbonate 2MCritical: Highly polar additive that breaks

-sheets.[1]

Expert Tip: Use this mixture for both the coupling and deprotection steps.[1]

Module 2: Structural Engineering (Backbone Protection)

This is the most robust solution.[1] By chemically modifying the backbone, we physically prevent the formation of the hydrogen bond required for


-sheet formation.[1]
Strategy A: Pseudoproline Dipeptides (

-Pro)

Pseudoprolines are the "gold standard" for breaking aggregation.[1] They introduce a "kink" in the backbone (cis-amide preference) similar to Proline, but revert to native amino acids (Ser, Thr, Cys) upon cleavage.[1]

  • Structure: An oxazolidine (Ser/Thr) or thiazolidine (Cys) ring protects the side chain and backbone nitrogen.[1]

  • Placement: Insert a Pseudoproline dipeptide every 5–6 residues in a hydrophobic region.[1]

  • Cleavage: The ring opens during the final TFA cleavage (95% TFA), regenerating the native sequence.[1]

Strategy B: Hmb / Dmb Protection

For sequences lacking Ser/Thr/Cys (e.g., Poly-Gly/Ala/Val), use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protection on the backbone nitrogen.[1][2]

  • Mechanism: The bulky benzyl group sterically blocks the amide proton, rendering H-bonding impossible.[1]

  • Application: Use Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Ala-OH.[1]

  • Warning: Coupling to an Hmb/Dmb protected residue is slow.[1][2] Use high-efficiency activation (HATU/HOAt) and extended times.

Visualizing the Mechanism:

Aggregation_Mechanism cluster_0 Standard Synthesis cluster_1 Structural Engineering A1 Growing Peptide Chain A2 Inter-chain H-Bonding A1->A2 A3 Beta-Sheet Formation A2->A3 A4 Aggregation (Insoluble) A3->A4 B1 Pseudoproline / Dmb A4->B1 Solution Strategy B2 Cis-Amide 'Kink' B1->B2 B3 Disrupted H-Bonding B2->B3 B4 Solvated Peptide B3->B4

Caption: Figure 1. Mechanism of aggregation via H-bonding vs. disruption via structural modification (Pseudoprolines).[1][2][4]

Module 3: Physical Engineering (Resin & Heat)
Resin Selection: PEG vs. PS

Polystyrene (PS) is hydrophobic and exacerbates aggregation.[1] For hydrophobic peptides, you must switch to a PEG-based resin.[1]

  • Recommendation: ChemMatrix® (100% PEG).[1][5]

  • Why? It swells efficiently in both polar (water, methanol) and non-polar (DCM) solvents, maintaining accessibility to the reactive sites even when the peptide is hydrophobic.[1]

  • Loading: Keep loading low (< 0.2 mmol/g) to physically distance the peptide chains on the bead.[1]

Microwave Energy

Microwave irradiation provides kinetic energy to overcome the aggregation barrier.[1]

  • Protocol: 75°C for standard couplings.

  • Critical Exceptions (Racemization Risk):

    • Cys / His: Do NOT heat above 50°C. High heat causes significant racemization (L

      
       D).[1]
      
    • Asp / Glu: High heat promotes Aspartimide formation.[1] Add 0.1M HOBt to the deprotection cocktail to suppress this.[1]

Troubleshooting & FAQ Matrix
Symptom / QuestionRoot Cause AnalysisCorrective Action
Q: My coupling yield drops after 10 residues (e.g., Val-Val-Ile). On-resin aggregation has formed a

-sheet structure.
1. Double couple using HATU/HOAt .2. Switch solvent to NMP or DMAc + LiCl .3.[1] Retroactively insert a Pseudoproline at residue 6 or 7.[1]
Q: The crude peptide is insoluble in water/acetonitrile. The aggregation persists in solution state.[1]1. Dissolve crude in HFIP (Hexafluoroisopropanol) or DMSO before HPLC.2.[1] Use a C4 column (less hydrophobic) instead of C18.3. Heat the column to 60°C during purification.
Q: I see a +18 mass unit peak (Aspartimide). Base-catalyzed ring closure of Asp, exacerbated by heat/aggregation.1. Add 0.1M HOBt or Formic Acid to the Piperidine deprotection solution.2.[1] Use Dmb-dipeptides (Fmoc-Asp-Gly-(Dmb)OH) to block the nitrogen.[1]
Q: Can I predict "difficult sequences"? Yes, but algorithms are imperfect.Look for: 1. >5 hydrophobic residues in a row.2.[1] High Val, Ile, Ala content.3. Early Warning: Broadening of the UV deprotection peak during synthesis.[1]
Decision Tree: Handling Difficult Sequences

Decision_Tree Start Analyze Sequence Hydrophobic Contains >5 Hydrophobic AA or 'Difficult' Region? Start->Hydrophobic Resin Switch to ChemMatrix Resin Low Loading (<0.2 mmol/g) Hydrophobic->Resin Yes Standard Protocol Standard Protocol Hydrophobic->Standard Protocol No SerThrCys Contains Ser, Thr, or Cys? Resin->SerThrCys Pseudo Use Pseudoproline Dipeptides (Fmoc-X-Thr(PsiMe,Mepro)-OH) SerThrCys->Pseudo Yes Backbone Use Hmb/Dmb Protection on Gly or Ala SerThrCys->Backbone No Solvent Use NMP or DMAc + 0.4M LiCl Pseudo->Solvent Backbone->Solvent

Caption: Figure 2. Strategic decision path for selecting the correct engineering control based on peptide sequence composition.

References
  • Mutter, M., et al. (1995).[1][6] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[1][6][7][8] Tetrahedron Letters.[1][2][6]

  • Garcia-Martin, F., et al. (2006).[1][9] ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[1][5][9][10] Journal of Combinatorial Chemistry.[1]

  • Offer, J., et al. (1996).[1] Use of the Hmb backbone-protecting group in the synthesis of difficult sequences.[1][11] International Journal of Peptide and Protein Research.[1][6]

  • Palasek, S. A., et al. (2007).[1] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[1][12][13]

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.[1] Technical Guide.[1]

Sources

solubility issues of Fmoc-2,4-dimethyl-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility and Coupling Challenges in SPPS

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the sterically hindered amino acid, Fmoc-2,4-dimethyl-D-phenylalanine. The unique structure of this building block, while valuable for creating peptides with enhanced stability and specific hydrophobic interactions, presents significant hurdles in solubility and reactivity during Solid-Phase Peptide Synthesis (SPPS).[1] This document provides in-depth, field-proven insights and protocols to navigate these complexities, ensuring successful incorporation into your target sequences.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-2,4-dimethyl-D-phenylalanine so difficult to couple during SPPS?

The primary challenge stems from significant steric hindrance. The two methyl groups on the phenyl ring, in addition to the bulky Fmoc protecting group, physically obstruct the approach of the activated carboxyl group to the resin-bound N-terminal amine. This steric barrier slows down the reaction rate and can lead to incomplete couplings, a common issue with α,α-disubstituted or heavily substituted amino acids.[2][3]

Q2: What are the immediate signs of a failed or incomplete coupling reaction?

Several on-resin indicators point to an incomplete reaction:

  • Positive Ninhydrin (Kaiser) Test: A blue or purple coloration of the resin beads after the coupling step indicates the presence of unreacted primary amines.

  • Resin Shrinking: Severe peptide aggregation on the solid support can cause the resin beads to shrink or fail to swell properly, physically blocking reactive sites.[4]

  • Low Yield and Deletion Sequences: The most definitive sign is found after cleavage and purification. HPLC and Mass Spectrometry analysis will reveal a low yield of the target peptide and the presence of deletion sequences (peptides missing the intended Fmoc-2,4-dimethyl-D-phenylalanine residue).[4]

Q3: Is DMF a suitable solvent for this amino acid? Are there better alternatives?

While Dimethylformamide (DMF) is the workhorse of SPPS, N-methylpyrrolidone (NMP) is often a superior choice for difficult sequences and hindered amino acids due to its enhanced solvating properties.[2][5] For particularly problematic cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be employed to improve solvation of the growing peptide-resin complex and reduce aggregation.[2][6] In some instances, adding a small percentage of Dimethyl sulfoxide (DMSO) can also help disrupt internal aggregation.[7]

Q4: My standard DIC/Oxyma coupling protocol is failing. What should I use instead?

Standard carbodiimide activators like DIC are often insufficient for sterically demanding couplings.[2] It is essential to switch to a more potent in-situ activating reagent.

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are significantly more effective as they form highly reactive O-acylisourea esters that can overcome the steric barrier.[2][8]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings.[2]

HATU is often considered a top choice for its high efficiency in even the most challenging coupling reactions.[2][8]

In-Depth Troubleshooting Guides

Problem 1: Poor Solubility of the Fmoc-2,4-dimethyl-D-phenylalanine Reagent

Symptoms: The amino acid derivative fails to dissolve completely in the chosen coupling solvent (e.g., DMF or NMP), resulting in a suspension or visible particulates. This prevents efficient pre-activation and delivery to the resin.

Root Cause Analysis: The hydrophobic and bulky nature of the 2,4-dimethylphenyl side chain, combined with the large Fmoc group, leads to poor solubility in standard SPPS solvents.

Solutions & Protocols:

  • Optimize Solvent Selection:

    • Primary Choice: Use N-methylpyrrolidone (NMP) as it generally offers better solvating power than DMF for complex peptide-resin systems.[2][5]

    • Solvent Mixtures: Consider using a mixture of DMF/NMP (1:1) or adding up to 25% DMSO to your primary solvent to enhance solubility.

  • Employ Gentle Sonication:

    • Sonicate the solution in a water bath for 5-10 minutes. This can help break up aggregates and facilitate dissolution. Avoid excessive heating, which could potentially degrade the Fmoc-amino acid.

  • Pre-activation Protocol:

    • Dissolving the amino acid during the pre-activation step often resolves solubility issues. The formation of the activated ester intermediate can be more soluble than the parent amino acid.

    dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Pre-activation workflow to improve solubility.

Problem 2: Incomplete On-Resin Coupling

Symptoms: A positive Kaiser test after a standard coupling time (e.g., 1-2 hours). Analysis reveals deletion sequences corresponding to the failed incorporation of Fmoc-2,4-dimethyl-D-phenylalanine.

Root Cause Analysis: The combination of steric hindrance from the amino acid and potential on-resin aggregation of the growing peptide chain prevents the coupling reaction from reaching completion within a standard timeframe.[4]

Solutions & Protocols:

This protocol utilizes a high-potency activating agent and extends the reaction time to drive the difficult coupling to completion.

Materials:

  • Fmoc-2,4-dimethyl-D-phenylalanine (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • NMP (as solvent)

  • Deprotected peptide-resin

Procedure:

  • First Coupling: a. In a separate vessel, dissolve Fmoc-2,4-dimethyl-D-phenylalanine, HATU, and DIPEA in NMP. b. Allow the pre-activation to proceed for 1-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for at least 2 hours. Agitate continuously. e. Take a small sample of resin beads and perform a Kaiser test.

  • Decision Point: a. If Kaiser test is negative (beads are colorless/yellow): The coupling is complete. Proceed with washing and the next deprotection step. b. If Kaiser test is positive (beads are blue/purple): The coupling is incomplete. Proceed to the second coupling.

  • Second Coupling (Double Couple): a. Drain the reaction vessel. b. Wash the resin thoroughly with NMP (3x). c. Repeat steps 1a through 1d with a fresh solution of activated amino acid. d. Allow the second coupling to proceed for another 2 hours. e. Perform a final Kaiser test to confirm completion.

Microwave energy can be highly effective at overcoming the activation energy barrier of sterically hindered couplings, dramatically shortening reaction times and improving efficiency.[2][3]

Key Parameters:

  • Temperature: A typical setting is 75°C. Caution should be exercised as higher temperatures can increase the risk of racemization.[2]

  • Time: A 5-10 minute reaction time under microwave irradiation is often sufficient.

  • Reagents: Use potent coupling reagents like HATU or HCTU.

Consult the manufacturer's guidelines for your specific microwave peptide synthesizer for detailed protocols.

If Fmoc-2,4-dimethyl-D-phenylalanine is part of a sequence prone to aggregation (e.g., long, hydrophobic stretches), the coupling issue may be exacerbated by the poor solvation of the peptide chain.[4][6] Incorporating a pseudoproline dipeptide a few residues before the difficult coupling can disrupt the formation of secondary structures responsible for aggregation.[9][10][11]

How it Works: Pseudoproline dipeptides are derivatives of Ser or Thr that induce a "kink" in the peptide backbone, similar to proline.[11][12] This disruption of interchain hydrogen bonding improves solvation and makes the N-terminal amine more accessible for the subsequent difficult coupling.[10]

Guidelines for Use:

  • Substitute an Aaa-Ser or Aaa-Thr sequence with the corresponding Fmoc-Aaa-Ser(ψMe,MePro)-OH or Fmoc-Aaa-Thr(ψMe,MePro)-OH dipeptide.

  • Optimal spacing is typically 5-6 residues apart from another pseudoproline or a standard proline.[9][12]

dot graph G { graph [layout=neato, model=shortpath, start=1, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, len=2.5];

}

Caption: Troubleshooting decision tree for coupling issues.

Data Summary Tables

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

ReagentTypeKey Advantage
HATU Uronium/AminiumHighly reactive, excellent for sterically hindered couplings.[2][8]
HBTU/HCTU Uronium/AminiumVery effective alternatives to HATU.[2]
PyBOP PhosphoniumPowerful activating agent, good for overcoming steric barriers.[2]
DIC/Oxyma CarbodiimideGenerally insufficient for this specific amino acid; use only as a last resort.[2]

Table 2: Solvent Selection Guide

SolventPrimary UseAdvantages for Hindered CouplingsDisadvantages
DMF Standard SPPSGood general-purpose solvent.Less effective at solvating aggregated peptides.[5] Can degrade to form amines.[5]
NMP Difficult SequencesSuperior solvating properties, improves coupling yields.[2][5]More expensive than DMF.
DMSO AdditivePowerfully disrupts internal hydrogen bonding and aggregation.[7]Can be difficult to remove; use as an additive.
DCM/DMF/NMP (1:1:1) "Magic Mixture"Excellent for severe aggregation issues by combining solvent properties.[2][6]More complex solvent system to manage.

References

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Pseudoproline Product Spoltlight. Merck Millipore. [Link]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck Millipore. [Link]

  • Pseudoproline. Wikipedia. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Pseudoproline Dipeptides Archives. Aapptec Peptides. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Optimizing Peptide Synthesis: The Role of Fmoc-Phe-OH and Solvent Choice. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Total wash elimination for solid phase peptide synthesis. PMC - NIH. [Link]

  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. RSC Publishing. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Technical Support Center: Minimizing Deletion Sequences with Fmoc-2,4-dimethyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals incorporating the sterically hindered, non-proteinogenic amino acid Fmoc-2,4-dimethyl-D-phenylalanine into their peptide sequences. The unique structural properties of this amino acid, while desirable for creating novel peptidomimetics and therapeutic peptides with enhanced metabolic stability, present specific challenges during solid-phase peptide synthesis (SPPS).[1][2] The primary obstacle is the increased risk of incomplete coupling reactions, leading to the formation of deletion sequences that can be difficult to separate from the target peptide.

This document provides in-depth troubleshooting guides and frequently asked questions to help you minimize deletion sequences and achieve optimal synthesis outcomes.

Troubleshooting Guide: Addressing Coupling Inefficiencies

This section addresses common issues encountered during the incorporation of Fmoc-2,4-dimethyl-D-phenylalanine and provides actionable solutions based on established principles of peptide chemistry.

Problem 1: Low Coupling Efficiency and Presence of Deletion Sequences

Question: I've identified a significant deletion sequence corresponding to the absence of 2,4-dimethyl-D-phenylalanine in my final peptide product. What is the primary cause, and how can I resolve this?

Answer: The primary cause of this deletion sequence is incomplete coupling of the sterically hindered Fmoc-2,4-dimethyl-D-phenylalanine. The two methyl groups on the phenyl ring create significant steric hindrance, which can slow down the kinetics of the amide bond formation to the point where the reaction does not go to completion within a standard timeframe.[3][4]

Solutions:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. It is recommended to use more potent activating reagents.[5]

    • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are highly effective.[6][7]

    • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[5][7]

  • Extend Coupling Time and Employ Double Coupling: A single, standard coupling time may be insufficient.

    • Extended Single Coupling: Increase the reaction time for the hindered residue to at least 2-4 hours, or even overnight in particularly difficult cases.[5]

    • Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated Fmoc-2,4-dimethyl-D-phenylalanine to the resin for a second coupling cycle. This ensures that any unreacted N-terminal amines are driven to completion.

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents can help drive the reaction forward. A 3- to 5-fold excess over the resin loading is recommended for this hindered residue.

  • Utilize Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can significantly accelerate the rate of difficult coupling reactions by providing controlled and efficient heating.[4] This can dramatically reduce reaction times and improve coupling efficiency for sterically hindered amino acids.[4]

Problem 2: Peptide Aggregation on the Solid Support

Question: My synthesis is failing at the 2,4-dimethyl-D-phenylalanine insertion step, and I suspect on-resin aggregation. What are the signs, and what can I do to prevent it?

Answer: On-resin aggregation is a common problem in SPPS, particularly with hydrophobic or sterically bulky residues.[8] The growing peptide chains can interact with each other, forming secondary structures that shield the N-terminal amine and prevent it from reacting. The bulky and hydrophobic nature of 2,4-dimethyl-D-phenylalanine can exacerbate this issue.

Signs of Aggregation:

  • Slow or incomplete Fmoc deprotection, indicated by a persistent blue color after the standard piperidine treatment.

  • Poor resin swelling.

  • Failed coupling reactions despite using potent activators.

Solutions:

  • Solvent Choice: The choice of solvent is critical for solvating the peptide-resin complex and disrupting aggregation.

    • NMP vs. DMF: N-Methyl-2-pyrrolidone (NMP) is generally a better solvent than N,N-Dimethylformamide (DMF) for preventing aggregation due to its superior solvating properties.[5]

    • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/NMP or the use of "magic" mixtures like DMF/NMP/DCM can be beneficial.[5]

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling and deprotection solutions can help to disrupt hydrogen bonding networks and break up aggregates. A concentration of 0.2-0.5 M is typically effective.

  • Backbone Protection: For very long or aggregation-prone sequences, the introduction of a backbone-protecting group on a preceding residue can prevent the formation of interchain hydrogen bonds. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a common choice for this purpose.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended protocol for coupling Fmoc-2,4-dimethyl-D-phenylalanine?

A1: A robust starting protocol would be:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes to ensure complete Fmoc removal.[8] Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate 4 equivalents of Fmoc-2,4-dimethyl-D-phenylalanine with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 1-5 minutes.[5]

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow it to react for at least 2 hours.

  • Monitoring: Perform a Kaiser or ninhydrin test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended.

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides that are one residue shorter.

Q2: How can I confirm the presence and quantify the amount of deletion sequence in my crude peptide?

A2: The most effective analytical techniques are:

  • Mass Spectrometry (MS): LC-MS is the gold standard for identifying peptides and their impurities.[9] The deletion sequence will appear as a peak with a molecular weight corresponding to the target peptide minus the mass of the 2,4-dimethyl-D-phenylalanine residue (C₁₁H₁₃NO).

  • Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, the peptide ions can be fragmented in the mass spectrometer. The resulting fragmentation pattern will reveal the amino acid sequence and pinpoint the exact location of the deletion.[9][10]

Q3: Can the stereochemistry (D-configuration) of 2,4-dimethyl-D-phenylalanine influence coupling efficiency?

A3: While the D-configuration itself does not inherently reduce coupling efficiency compared to the L-enantiomer, it can influence the secondary structure of the growing peptide chain on the resin.[11] In some sequence contexts, the incorporation of a D-amino acid can alter the peptide's conformation in a way that either promotes or inhibits aggregation. Therefore, it is crucial to be vigilant for signs of aggregation when incorporating D-amino acids, especially sterically hindered ones.

Q4: Are there any specific considerations for the final cleavage and deprotection of peptides containing 2,4-dimethyl-D-phenylalanine?

A4: The final cleavage and deprotection should not be significantly affected by the presence of this residue. Standard cleavage cocktails, such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water), are generally effective. However, as with any peptide containing hydrophobic residues, ensure that a sufficient volume of cleavage cocktail is used to fully swell the resin and that the cleavage time is adequate (typically 2-3 hours).

Experimental Protocols & Data

Table 1: Recommended Coupling Conditions for Fmoc-2,4-dimethyl-D-phenylalanine
ParameterStandard ProtocolRecommended Protocol for Hindered AA
Amino Acid (equiv.) 2-34-5
Coupling Reagent (equiv.) 1.9-2.93.9-4.9 (e.g., HATU)
Base (equiv.) 4-6 (DIPEA)8-10 (DIPEA or Collidine)
Solvent DMFNMP or DMF/NMP (1:1)
Coupling Time 30-60 min2-4 hours (or double couple)
Temperature Room TemperatureRoom Temp. or Microwave (up to 75°C)
Protocol 1: Double Coupling using HATU
  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and IPA (2x).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-2,4-dimethyl-D-phenylalanine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in NMP.

    • Add the activation mixture to the resin and react for 1 hour.

    • Drain the reaction vessel.

  • Second Coupling:

    • Prepare a fresh activation mixture as in step 2.

    • Add the fresh mixture to the resin and react for another 1 hour.

  • Wash: Wash the resin thoroughly with NMP (5x) and DCM (3x) before proceeding to the next deprotection step.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Incomplete Coupling

G start Deletion Sequence Detected (Incomplete Coupling) reagent Optimize Coupling Reagents (e.g., HATU, HCTU) start->reagent time Increase Reaction Time & Perform Double Coupling start->time reagent->time microwave Utilize Microwave Assisted Synthesis time->microwave aggregation Check for Aggregation (Slow Deprotection, Poor Swelling) microwave->aggregation solvent Switch to NMP or Use Solvent Mixtures aggregation->solvent If Aggregation Suspected capping Cap Unreacted Amines aggregation->capping If Coupling Still Incomplete solvent->capping success Successful Coupling capping->success

Caption: A flowchart for troubleshooting incomplete coupling of sterically hindered amino acids.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 855-865.
  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. DOI: 10.26434/chemrxiv-2025-3n4kd-v2
  • Reches, M., & Gazit, E. (2006). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B, 110(21), 10247-10253.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Wang, Y., et al. (2020). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 13, 143.
  • Oda, H., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
  • Tabb, D. L., et al. (2007). Methods for peptide identification by spectral comparison. Journal of Proteome Research, 6(2), 654-661.
  • Guarracino, D., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • Li, G., et al. (2013). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Chinese Journal of Chemical Engineering, 21(5), 551-557.
  • Das, D., et al. (2021). Co-Assembly between Fmoc Diphenylalanine and Diphenylalanine within a 3D Fibrous Viscous Network Confers Atypical Curvature and Branching. Biomacromolecules, 22(8), 3465–3475.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Taylor, M. S., et al. (2022). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories.
  • Rapid Novor. (2021, August 17). How to Determine Peptide Sequences. Retrieved from [Link]

  • O'Neil, K. T., Bach, A. C., 2nd, & DeGrado, W. F. (2000). Structural consequences of an amino acid deletion in the B1 domain of protein G. Proteins, 41(3), 323–333.
  • University of California, Irvine. (2024, May 22). New Synthetic Tools for Peptide Medicinal Chemistry. Retrieved from [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
  • Lampel, A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 543.
  • Alcaro, S., & Ortuso, F. (2010). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Comprehensive Medicinal Chemistry II (pp. 247-268). Elsevier.
  • Ellman, J. A., & Lee, A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(8), 564–574.
  • Kemesies, M., et al. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations.
  • Wu, R., & Vagner, J. (2013). Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. PLOS ONE, 8(3), e58713.
  • Mona Monfared. (2019, February 1). Determining the sequence of a small peptide [Video]. YouTube. Retrieved from [Link]

  • Reches, M., & Gazit, E. (2006). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B, 110(21), 10247-10253.
  • Resolve Mass Spectrometry. (2026, February 11). How to Identify Unknown Peptides by LC-MS Testing [Video]. YouTube. Retrieved from [Link]

  • Dziedzic, P., et al. (2022).

Sources

Technical Support Center: Advanced Cleavage Protocols for Methylated Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: MePhe-CLV-001 Subject: Alternative Cleavage Cocktails & Troubleshooting for N-Methyl & Ring-Methyl Phenylalanine

Executive Summary: The Methylation Paradox

Welcome to the technical support hub. You are likely here because standard cleavage protocols (e.g., Reagent K, Reagent B) have failed you. Peptides containing Methylated Phenylalanine present a dual challenge depending on the site of methylation:

  • N-Methylation (N-Me-Phe): Introduces steric hindrance that improves proteolytic stability but destabilizes the peptide bond during acidolysis. Critical Issue: Acid-catalyzed hydrolysis of the N-methylated amide bond, leading to fragmentation (deletion sequences).

  • Ring-Methylation (e.g., 4-Me-Phe): Increases the electron density of the aromatic ring. Critical Issue: High susceptibility to electrophilic aromatic substitution (alkylation) by protecting group cations (t-butyl+, Trt+) if scavengers are insufficient.

This guide moves beyond "cookbook" chemistry to provide mechanistically grounded alternative cocktails designed to preserve peptide integrity.

Diagnostic & Decision Matrix

Before selecting a cocktail, identify your specific failure mode using the logic flow below.

CleavageDecisionTree Start Identify Methylation Type TypeN N-Methyl Phenylalanine (Backbone Modification) Start->TypeN TypeRing Ring-Methyl Phenylalanine (Side-chain Modification) Start->TypeRing PosCheck Position of N-Me-Phe? TypeN->PosCheck Sol3 PROTOCOL C: High-Scavenger Cocktail (Prevents Alkylation) TypeRing->Sol3 NTerm N-Terminal (Acylated) PosCheck->NTerm Susceptible to Acidolysis Internal Internal Sequence PosCheck->Internal Sol1 PROTOCOL A: Anhydrous 'Cold' Cocktail (Prevents Hydrolysis) NTerm->Sol1 HydroCheck Is Peptide Highly Hydrophobic? Internal->HydroCheck HydroCheck->Sol1 No (Standard) Sol2 PROTOCOL B: Solubilizing Cocktail (Prevents Aggregation) HydroCheck->Sol2 Yes (Aggregation Risk)

Figure 1: Decision matrix for selecting the appropriate cleavage cocktail based on the structural location of the methyl group.

Technical Protocols (The "How-To")

Protocol A: The Anhydrous "Cold" Cocktail

Target: N-Terminal Acylated N-Me-Phe peptides. Mechanism: N-methylated amide bonds are susceptible to acid-catalyzed hydrolysis, a reaction that requires water. Standard cocktails (2.5–5% H₂O) can degrade these peptides by up to 60% within 2 hours.[1] This protocol removes water to kinetically inhibit bond breakage.

ComponentRatio (v/v)Function
TFA 90%Acidolysis of protecting groups.
TIPS 5%Primary scavenger for trityl/Pbf cations.
Thioanisole 5%"Soft" nucleophile to replace water functionality.
Water 0% CRITICAL: Exclusion prevents amide bond hydrolysis.

Step-by-Step:

  • Pre-Chill: Cool the cleavage cocktail to 0–4°C in an ice bath.

  • Add Resin: Add cold cocktail to the resin (10–15 mL per gram of resin).

  • Reaction: Agitate gently at 4°C (cold room or ice bath) for the first 2 hours.

  • Warm Up: Allow to warm to room temperature for only the final 30 minutes if Arg(Pbf) residues are present (Pbf removal is slow at low temps).

  • Termination: Filter immediately into cold ether.

Protocol B: The Solubilizing Cocktail (TFA/DCM)

Target: Hydrophobic peptides containing internal N-Me-Phe that "gum up" or aggregate on the resin. Mechanism: N-methylation disrupts hydrogen bonding, often making sequences "greasy." Pure TFA is polar; adding Dichloromethane (DCM) swells the polystyrene resin and solvates the hydrophobic peptide chains, ensuring the acid can reach the protecting groups.

ComponentRatio (v/v)Function
TFA 50%Cleavage agent.
DCM 45%Solubilizer/Swelling agent.
TIPS 5%Scavenger.

Step-by-Step:

  • Preparation: Mix TFA and DCM first (exothermic reaction), then add TIPS.

  • Cleavage: Add to resin.[2][3][4] Agitate for 2–3 hours.

  • Evaporation (Crucial): You cannot precipitate this directly into ether (DCM prevents precipitation). You must evaporate the DCM/TFA mixture under a nitrogen stream to a low volume (<2 mL) before adding cold ether.

Protocol C: The "Electron-Rich" Shield (High Scavenger)

Target: Ring-methylated Phenylalanine (e.g., 4-Me-Phe). Mechanism: The methyl group on the phenyl ring pushes electron density into the ring (inductive effect), making it a "super-nucleophile." Without aggressive scavenging, t-butyl cations released from other residues (Asp, Glu, Ser) will permanently alkylate the ring.

ComponentRatio (v/v)Function
TFA 82.5%Acidolysis.[5]
Phenol 5%Key Scavenger: Protects aromatic rings.
DODT 5%Thiol scavenger (less smelly than EDT).
Water 5%Scavenges t-butyl cations.[6]
TIPS 2.5%Scavenges Trityl/Pbf.

Step-by-Step:

  • Dissolve Phenol: Ensure crystalline phenol is fully dissolved in the TFA before adding to resin.

  • Time: Standard 2–3 hours.

  • Precipitation: Use cold diethyl ether. If the pellet is pink/red, wash extensively with ether to remove the phenol-cation adducts.

Troubleshooting Guide (FAQs)

Q1: My peptide disappeared. Mass spec shows a mass corresponding to [M - Fragment]. What happened?

Diagnosis: You likely suffered Acidolytic Fragmentation . Explanation: If you have an N-terminal N-methylated residue (especially if acetylated), the carbonyl oxygen of the acetyl group can attack the N-methyl amide bond, forming an oxazolinium intermediate that hydrolyzes. Fix: Switch to Protocol A (Anhydrous/Cold) . Removing water stops the hydrolysis step of this mechanism.

Q2: The crude peptide is an oily gum that won't precipitate in ether. How do I recover it?

Diagnosis: "Oiling Out" due to hydrophobicity (common with Me-Phe). Workflow:

  • Do NOT discard the supernatant.

  • Evaporate: Blow down the TFA/Ether mix with Nitrogen until dry.

  • Dissolve: Add a mixture of Water/Acetonitrile (50:50) with 0.1% TFA to the oily residue.

  • Lyophilize: Freeze and lyophilize directly. You will get a fluffy powder.

  • Purify: Proceed to HPLC.

Q3: Can I use EDT (Ethanedithiol) instead of DODT?

Answer: Yes. EDT is chemically equivalent and highly effective for preventing ring alkylation (Protocol C). However, DODT (3,6-dioxa-1,8-octanedithiol) is less malodorous and less hydrophobic, making the post-cleavage ether wash more efficient.

Q4: Why not just use Reagent K for everything?

Answer: Reagent K contains water. For N-terminal N-Me-Phe peptides, that water is a reactant in the degradation pathway. For standard peptides, Reagent K is fine, but for "fragile" N-methylated bonds, it is too aggressive.

Visual Workflow: The "Anti-Oil" Recovery

When ether precipitation fails (common with hydrophobic N-Me-Phe peptides), follow this recovery path.

RecoveryWorkflow Step1 Ether Precipitation Fails (Oily Residue) Step2 Evaporate Solvents (N2 Stream) Step1->Step2 Step3 Resuspend Residue (50% ACN / 50% H2O) Step2->Step3 Step4 Freeze (Liquid N2) Step3->Step4 Step5 Lyophilize Step4->Step5 Step6 Crude Powder (Ready for HPLC) Step5->Step6

Figure 2: Recovery workflow for hydrophobic peptides that fail to precipitate in diethyl ether.

References

  • Creighton, C. J., et al. (2004). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Science.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Chemical Reviews.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Characterization of Peptides Containing 2,4-dimethyl-D-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Sterically Demanding Non-Canonical Amino Acids

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone of rational design. These synthetic building blocks offer a powerful toolkit to modulate peptide conformation, enhance proteolytic stability, and fine-tune biological activity. Among these, 2,4-dimethyl-D-phenylalanine (2,4-diMe-D-Phe) presents a unique set of characteristics. The D-configuration inherently influences backbone torsion angles, while the sterically demanding dimethyl-substituted aromatic ring imposes significant conformational constraints and introduces new hydrophobic contacts.

However, these same features that make 2,4-diMe-D-Phe an attractive tool for peptide design also introduce distinct challenges for structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The bulky, substituted aromatic ring can lead to spectral complexity, altered chemical shifts, and unique through-space correlations that demand a carefully considered and multi-faceted NMR approach.

This guide provides a comprehensive comparison of NMR strategies for the detailed characterization of peptides containing 2,4-diMe-D-Phe. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their structural elucidation efforts. Our focus is on providing a self-validating system of protocols and analysis that ensures scientific integrity and trustworthy results.

The Impact of 2,4-dimethyl-D-Phe on the NMR Spectroscopic Landscape

The introduction of a 2,4-diMe-D-Phe residue into a peptide sequence induces several predictable yet significant effects on its NMR spectra compared to a native L-phenylalanine-containing counterpart. Understanding these effects is crucial for designing an effective characterization strategy.

  • Chemical Shift Perturbations: The electron-donating methyl groups on the aromatic ring will cause upfield shifts for the aromatic protons and carbons of the 2,4-diMe-D-Phe residue itself. More importantly, the bulky and conformationally restricted nature of this residue can induce significant chemical shift perturbations in neighboring amino acids due to altered local magnetic environments.

  • Restricted Side-Chain Rotation and NOE Patterns: The two methyl groups sterically hinder the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This reduced conformational freedom can lead to sharper, more well-defined Nuclear Overhauser Effect (NOE) signals between the aromatic ring protons and other protons within the peptide. Systematic "methyl-hopping" around the phenylalanine ring has been shown to break rotational symmetry, generating new and insightful NOE contacts that can precisely define the orientation of the aromatic ring.[1]

  • Profound Conformational Preferences: The steric bulk of the 2,4-dimethylphenyl group, combined with the D-amino acid configuration, can strongly favor specific backbone dihedral angles (φ, ψ) in adjacent residues, potentially nucleating secondary structures like β-turns. This is a key reason for its incorporation in peptide design.[2][3]

A Comparative Guide to NMR Experiments for Peptide Structure Elucidation

A robust NMR characterization of a 2,4-diMe-D-Phe-containing peptide requires a suite of one- and two-dimensional experiments. The choice of experiments should be guided by the need to unambiguously assign all proton and carbon resonances and to generate sufficient distance and dihedral angle restraints for a high-resolution structure calculation.

Experiment Purpose Information Gained Comparison & Rationale for 2,4-diMe-D-Phe Peptides
1D ¹H Initial assessment of sample quality and complexity.Provides a general overview of the proton resonances, indicating folding and potential aggregation.Essential first step to check for signal dispersion, which is often enhanced by the conformational constraints imposed by 2,4-diMe-D-Phe.
2D TOCSY Identifies coupled proton spin systems.Correlates all protons within a single amino acid residue, aiding in residue type identification.Critical for assigning the aliphatic protons of all residues. The unique spin system of 2,4-diMe-D-Phe (aromatic protons and two methyl singlets) will be distinct.[4][5]
2D COSY Identifies directly coupled protons (typically over 2-3 bonds).Establishes scalar coupling connectivities, particularly useful for Hα-Hβ correlations.Complements TOCSY for unambiguous assignment, especially for distinguishing Hβ protons.
2D NOESY/ROESY Identifies protons that are close in space (<5 Å).Provides through-space correlations which are the primary source of distance restraints for 3D structure calculation.This is the most critical experiment. The restricted motion of the 2,4-diMe-D-Phe side chain can lead to well-defined NOEs between its aromatic/methyl protons and other parts of the peptide, providing crucial long-range distance information. ROESY is preferred for peptides in the intermediate molecular weight range where the NOE can be close to zero.
2D ¹H-¹³C HSQC Correlates protons with their directly attached carbons.Provides the ¹³C chemical shifts, which are sensitive to secondary structure and can resolve spectral overlap in the ¹H dimension.Essential for unambiguous assignment of carbon resonances and can be used to confirm assignments made from homonuclear 2D spectra. The chemical shifts of the 2,4-diMe-D-Phe aromatic and methyl carbons will be characteristic.[6]
2D ¹H-¹³C HMBC Correlates protons and carbons over multiple bonds (typically 2-3 bonds).Establishes long-range heteronuclear connectivities, useful for confirming assignments and linking spin systems across peptide bonds.Can be very powerful for confirming the sequence and identifying quaternary carbons, such as Cγ of the 2,4-diMe-D-Phe residue.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

Scientific integrity begins with a high-quality sample. The following protocol is a self-validating system to ensure optimal NMR data acquisition.

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.[7]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS).[6]

  • Solvent Selection and Concentration:

    • Dissolve the lyophilized peptide in a suitable deuterated solvent. For peptides, a mixture of 90% H₂O / 10% D₂O is common to observe exchangeable amide protons. Deuterated organic solvents like DMSO-d₆ or methanol-d₄ can also be used if solubility is an issue.[8]

    • Aim for a peptide concentration of 1-5 mM for optimal signal-to-noise.[9]

  • pH and Buffer Conditions:

    • Adjust the pH of the sample using dilute DCl or NaOD to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

    • If a buffer is required, use a deuterated buffer (e.g., phosphate or acetate) at a low concentration (10-20 mM) to avoid signal overlap.

  • Final Preparation:

    • Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing (0 ppm).

    • Filter the final solution into a high-quality NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following workflow outlines a logical sequence for acquiring the necessary NMR data for structural characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Prep High Purity Peptide Sample (1-5 mM, pH 4-6) OneD 1. 1D ¹H Spectrum (Quality Check) Prep->OneD TOCSY 2. 2D TOCSY (Spin System ID) OneD->TOCSY Assign Resonance Assignment OneD->Assign NOESY 3. 2D NOESY/ROESY (Distance Restraints) TOCSY->NOESY TOCSY->Assign HSQC 4. 2D ¹H-¹³C HSQC (¹³C Assignments) NOESY->HSQC NOESY->Assign HSQC->Assign Restraints NOE & Dihedral Restraints Assign->Restraints Calc Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calc Final Ensemble of Structures Calc->Final

Caption: A typical workflow for NMR data acquisition and structure determination of a modified peptide.

Resonance Assignment Strategy

The process of assigning every resonance to a specific atom in the peptide is a critical prerequisite for structure determination.

  • Identify Spin Systems: Use the 2D TOCSY spectrum to identify the complete proton spin systems for each amino acid residue. For example, a valine will show correlations between its NH, Hα, Hβ, and two Hγ methyl groups. The 2,4-diMe-D-Phe will have a distinct aromatic spin system and two methyl singlet spin systems.

  • Sequential Walking: Use the 2D NOESY/ROESY spectrum to connect adjacent spin systems. Look for NOEs between the Hα proton of residue i and the NH proton of residue i+1 (Hα(i) - NH(i+1)). This allows you to "walk" along the peptide backbone and establish the sequence-specific assignment.

  • Confirm with Heteronuclear Data: Use the ¹H-¹³C HSQC to transfer the proton assignments to the directly attached carbons. The ¹H-¹³C HMBC can further confirm assignments by showing correlations between protons and carbons that are 2-3 bonds away, for instance, from an Hα proton to the carbonyl carbon of the same residue.

Data Interpretation and Structural Analysis: A Comparative Perspective

Once the resonances are assigned, the detailed structural analysis can begin. The key is to compare the observed NMR parameters for the 2,4-diMe-D-Phe peptide with those expected for a more flexible, unmodified peptide.

Key NMR Parameters for Conformational Analysis
Parameter Structural Information Expected Observations for 2,4-diMe-D-Phe Peptides
³J(HN,Hα) Coupling Constants Provides information about the backbone dihedral angle φ.Small values (~4-6 Hz) suggest α-helical or turn conformations, while large values (~8-10 Hz) indicate an extended β-strand conformation. The D-amino acid and bulky side chain are likely to enforce specific φ angles, leading to well-defined coupling constants.
Hα Chemical Shift Index (CSI) The deviation of Hα chemical shifts from random coil values can indicate secondary structure.Consecutive negative deviations suggest helical propensity, while positive deviations suggest β-strand character. The constrained nature of the peptide may lead to a clear pattern of Hα shifts.
NOE Patterns Provides short-range (<5 Å) inter-proton distances.The presence of strong Hα(i)-NH(i+1) NOEs and the absence of strong NH(i)-NH(i+1) NOEs are characteristic of an extended conformation. Conversely, the presence of NH(i)-NH(i+1) NOEs is a hallmark of helical structures. Unique NOEs from the 2,4-dimethylphenyl protons to other parts of the peptide will be crucial for defining the global fold.[1]
Amide Proton Temperature Coefficients Indicates the involvement of NH protons in hydrogen bonds.Small temperature coefficients (< -4.5 ppb/K) suggest that the amide proton is solvent-shielded, likely due to participation in an intramolecular hydrogen bond, which is common in stable turn structures often induced by D-amino acids.

Visualizing the Assignment Process

The following diagram illustrates the fundamental through-bond and through-space correlations used in the sequential assignment of a peptide, highlighting the key experiments.

Caption: Key NMR correlations for peptide resonance assignment.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural characterization of peptides containing 2,4-dimethyl-D-Phe requires a systematic and multi-pronged NMR approach. While the bulky, non-canonical residue introduces complexity, it also provides unique structural reporters in the form of distinct chemical shifts and NOE patterns that can be leveraged for high-resolution analysis. By combining a suite of 2D NMR experiments—TOCSY for spin system identification, NOESY/ROESY for through-space correlations, and ¹H-¹³C HSQC for resolving overlap and confirming assignments—researchers can overcome the inherent challenges.

The true power of this approach lies in the comparative analysis. By understanding how the steric and electronic properties of 2,4-diMe-D-Phe are expected to influence NMR parameters relative to a standard amino acid, scientists can interpret the resulting spectra with greater confidence. This guide provides the foundational knowledge, experimental protocols, and analytical framework necessary to successfully elucidate the solution-state structures of these promising, next-generation peptide therapeutics.

References

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

  • NMR sample preparation guidelines. Protein NMR. [Link]

  • peptide nmr. University of Zurich. [Link]

  • Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. Semantic Scholar. [Link]

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. Royal Society of Chemistry. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. Royal Society of Chemistry. [Link]

  • Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!. [Link]

  • Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. PubMed. [Link]

  • 1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2... ResearchGate. [Link]

  • Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. [Link]

  • Effect of the ΔPhe residue configuration on a didehydropeptides conformation: A combined CD and NMR study. PubMed. [Link]

  • NMR of peptides. ResearchGate. [Link]

  • Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. Unbound Medicine. [Link]

  • Chemical Methods for Peptide and Protein Production. MDPI. [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. PMC. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. Semantic Scholar. [Link]

Sources

Definitive Guide: Chiral Purity Analysis of Fmoc-D-Phe(2,4-Me2)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

Fmoc-D-Phe(2,4-Me2)-OH (Fmoc-2,4-dimethyl-D-phenylalanine) is a critical non-canonical amino acid often utilized to induce specific conformational constraints in therapeutic peptides (e.g., GLP-1 analogs). Unlike standard phenylalanine, the 2,4-dimethyl substitution introduces significant steric bulk and electron-donating character to the aromatic ring.

The Analytical Challenge: The methyl groups at the ortho and para positions alter the spatial fit within the chiral grooves of traditional stationary phases. Standard methods for Fmoc-Phe-OH often fail to resolve the 2,4-dimethyl analog due to peak broadening or insufficient selectivity (


).

This guide compares the three primary methodologies for determining enantiomeric purity, recommending Immobilized Polysaccharide HPLC as the gold standard for raw material release, while positioning Marfey’s Method correctly for peptide hydrolysate analysis.

Method Selection: Decision Framework

The choice of method depends entirely on the state of your sample. Do not use Marfey's method for raw material QC, as the required deprotection step introduces unnecessary error and racemization risk.

MethodSelection Start Sample Origin RawMat Raw Material (Powder) Fmoc-Protected Start->RawMat Peptide Finished Peptide (Hydrolysate) Start->Peptide Direct Direct Chiral HPLC/SFC (No Derivatization) RawMat->Direct Preserve Fmoc Avoid Racemization Indirect Indirect Method (Marfey's Reagent) Peptide->Indirect Requires Hydrolysis & Free Amine Result1 Release for Synthesis Direct->Result1 High Accuracy (>99.5% purity) Result2 Compositional Analysis Indirect->Result2 Trace Analysis (<0.1% sensitivity)

Figure 1: Decision tree for selecting the appropriate chiral analysis workflow based on sample state.

Comparative Analysis of Methodologies

We evaluated three approaches based on Resolution (


), Limit of Detection (LOD), and Operational Complexity.
FeatureMethod A: Direct HPLC (Recommended) Method B: Automated SFC Method C: Marfey's (Indirect)
Principle Chiral Stationary Phase (CSP) interactionSupercritical CO

+ Modifier on CSP
Diastereomeric derivatization + Achiral C18
Fmoc Compatibility Direct Analysis (No cleavage)Direct Analysis (No cleavage)Incompatible (Requires Fmoc removal)
Resolution (

)
High (

)
Medium-High (

)
High (

via

)
Run Time 20–30 mins5–8 mins >60 mins (inc. prep)
Robustness Excellent (Immobilized phases)Moderate (Pressure sensitive)Low (Reagent stability issues)
Primary Use Case Incoming QC / Release Testing High-Throughput ScreeningPeptide Hydrolysate / Biological Fluids
Deep Dive: Why Direct HPLC Wins for QC

For Fmoc-D-Phe(2,4-Me2)-OH, the Direct HPLC method using immobilized polysaccharide columns (e.g., Chiralpak IC or IA) is superior.

  • Mechanism: The 2,4-dimethyl group interacts via

    
    -
    
    
    
    stacking with the carbamate residues of the CSP. Immobilized phases allow the use of "non-standard" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which are often necessary to solubilize hydrophobic Fmoc-amino acids without causing peak tailing.
  • Risk Mitigation: By avoiding the deprotection required for Marfey's method (removal of Fmoc with piperidine), you eliminate the risk of base-catalyzed racemization during sample prep, ensuring the value you measure reflects the true purity of the bottle.

Experimental Protocols

Protocol A: The "Gold Standard" Direct HPLC

Target: Determination of D-enantiomer purity >99.5%.

System: Agilent 1260 Infinity II or equivalent. Column: Daicel CHIRALPAK® IC-3 (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), 4.6 × 250 mm, 3 µm. Note: The IC phase is preferred over AD/OD because the chlorinated selector provides better discrimination for the electron-rich dimethylphenyl ring.

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Trifluoroacetic Acid (TFA) – Crucial for suppressing carboxylic acid ionization.

  • Dichloromethane (DCM) – Solubility enhancer.

Method Parameters:

  • Mobile Phase: n-Hexane / IPA / DCM / TFA (60 : 30 : 10 : 0.1 v/v/v/v).

    • Why DCM? 2,4-dimethyl-Phe is hydrophobic. DCM prevents precipitation on the column head and sharpens the peak.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fmoc absorption) and 210 nm.

  • Sample Prep: Dissolve 1.0 mg of Fmoc-D-Phe(2,4-Me2)-OH in 1 mL of Mobile Phase (without TFA). Sonicate if necessary.

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between D and L peaks.
    
  • Tailing Factor: < 1.3.

  • L-Isomer Limit: NMT 0.5%.

Protocol B: Marfey’s Method (For Hydrolysates Only)

Target: Detecting racemization after peptide synthesis.

Concept: This method converts the D/L enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

Workflow:

  • Hydrolysis: Hydrolyze peptide in 6N HCl (110°C, 24h). Note: Fmoc is cleaved here.

  • Derivatization:

    • Take 50 µL hydrolysate.

    • Add 100 µL 1% FDAA in Acetone.

    • Add 20 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • Analysis: Run on a standard C18 column (e.g., Zorbax Eclipse Plus C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 45 mins.

    • Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer (due to hydrophobicity differences in the transition state).

Visualization of Chiral Recognition[1][2]

Understanding why the separation works aids in troubleshooting. The diagram below illustrates the "Three-Point Interaction" model required for chiral recognition on the CSP.

ChiralRecognition cluster_CSP Stationary Phase (Chiralpak IC) cluster_Analyte Analyte: Fmoc-D-Phe(2,4-Me2)-OH Selector Cellulose Backbone (3,5-dichlorophenylcarbamate) SiteA H-Bond Acceptor (Carbonyl) SiteB H-Bond Donor (NH Group) SiteC Pi-Pi Interaction (Phenyl Ring) FmocGroup Fmoc Group (Pi-System) FmocGroup->SiteC Strong Pi-Stacking Carboxyl COOH Group (H-Bond Donor) Carboxyl->SiteA H-Bonding SideChain 2,4-Me2-Phenyl (Steric Bulk) SideChain->SiteC Steric Fit/Exclusion Note The 2,4-dimethyl groups create a unique steric profile that differentiates D from L SideChain->Note

Figure 2: Interaction mechanism. The 2,4-dimethyl substitution creates a specific steric barrier that prevents the 'L' enantiomer from binding as tightly as the 'D' (or vice versa), resulting in separation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Separation (Single Peak) Mobile phase too strong (too much IPA/DCM).Reduce IPA/DCM. Switch to n-Hexane/EtOH (90:10).
Broad/Tailing Peaks Ionization of carboxylic acid.Critical: Ensure TFA is fresh and at 0.1% concentration.
Sample Precipitation Low solubility in Hexane.Dissolve sample in 100% DCM or MeOH first, then dilute with mobile phase.
Ghost Peaks Fmoc cleavage.Avoid basic solvents or old IPA. Keep autosampler cool (4°C).

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IL, IM, IN, IO, IP, IQ, IZ. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Phenomenex. (2020).[1] Chiral HPLC Analysis of Fmoc-Amino Acids Using Lux® Polysaccharide Columns. Technical Note TN-1148. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Sequence Integrity of Sterically Hindered Peptide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, sterically hindered peptide analogs represent a frontier of innovation. The incorporation of bulky, non-canonical, or α,α-disubstituted amino acids can bestow remarkable properties, from enhanced proteolytic stability to constrained conformations that optimize target binding. However, these very features that make them promising drug candidates also present significant analytical hurdles, particularly in the fundamental task of verifying their primary sequence. This guide provides an in-depth comparison of the primary methodologies for validating the sequence integrity of these challenging molecules, offering insights into the causality behind experimental choices and providing robust protocols to ensure data you can trust.

The Challenge of Steric Hindrance in Peptide Sequencing

Steric hindrance in peptide analogs arises from the presence of bulky side chains, α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib), or N-substituted glycines (in peptoids). This structural complexity can impede enzymatic cleavage, interfere with the chemical reactions of traditional sequencing methods, and influence fragmentation patterns in mass spectrometry. Consequently, standard sequencing protocols often yield incomplete or ambiguous results, compromising the integrity of research and development efforts. Here, we dissect and compare the three primary analytical techniques for this purpose: Edman degradation, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Edman Degradation: The Classical Approach on Trial

Edman degradation, a cornerstone of protein chemistry, sequentially removes amino acids from the N-terminus of a peptide.[1] While highly accurate for simple, linear peptides, its efficacy is significantly diminished when confronted with steric hindrance.[2]

The Edman Degradation Workflow

The process involves a cyclical chemical reaction that labels and cleaves the N-terminal amino acid, which is then identified by chromatography.

graph TD; A[Peptide with Free N-terminus] -->|Step 1: Coupling| B{Reaction with Phenyl isothiocyanate (PITC)}; B -->|Step 2: Cleavage| C[Cleavage of N-terminal residue]; C -->|Step 3: Conversion| D[Conversion to PTH-amino acid]; D -->|Step 4: Identification| E[HPLC Analysis]; C --> F[Shortened Peptide]; F --> A; subgraph Cycle B; C; D; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
A simplified workflow of the Edman degradation cycle.
Limitations in the Face of Steric Hindrance
  • N-terminal Blockage: If the N-terminus is chemically modified (e.g., acetylation), the initial coupling reaction is blocked, and sequencing cannot proceed.[3]

  • Inefficient Reactions: Bulky residues at the N-terminus can sterically hinder the coupling reaction with phenyl isothiocyanate (PITC), leading to incomplete derivatization and a drop in sequencing efficiency.[4]

  • Failure with Non-α-Amino Acids: The cyclization and cleavage steps are predicated on the chemistry of α-amino acids. The presence of β-amino acids, N-substituted glycines (peptoids), or other non-α-amino acids will halt the sequencing process.[3]

  • Low Throughput and Sample Requirements: Edman degradation is a time-consuming, sequential process that requires relatively large amounts of purified peptide (typically picomoles to nanomoles).[2]

Experimental Protocol: Edman Degradation

Objective: To determine the N-terminal sequence of a purified, sterically hindered peptide analog.

Methodology:

  • Sample Preparation: Ensure the peptide sample is highly pure (>95%) and free of interfering substances. Lyophilize 100-500 picomoles of the peptide.

  • Instrumentation: Utilize an automated protein sequencer.

  • Immobilization: Covalently attach the peptide to a solid support (e.g., a PVDF membrane).

  • Reagent Preparation: Prepare fresh solutions of PITC, trifluoroacetic acid (TFA), and the solvents for PTH-amino acid extraction and HPLC analysis.

  • Sequencing Cycles:

    • Coupling: React the immobilized peptide with PITC in a basic buffer to form the phenylthiocarbamoyl (PTC) derivative.

    • Washing: Thoroughly wash the support to remove excess reagents.

    • Cleavage: Treat with anhydrous TFA to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.

    • Extraction: Selectively extract the ATZ-amino acid.

    • Conversion: Convert the unstable ATZ-amino acid to the more stable phenylthiohydantoin (PTH) derivative with aqueous acid.

    • Identification: Inject the PTH-amino acid onto a reverse-phase HPLC system and identify it by its retention time compared to standards.

  • Data Analysis: Reconstruct the N-terminal sequence based on the order of identified PTH-amino acids.

Mass Spectrometry: The Powerhouse of Peptide Sequencing

Mass spectrometry (MS) has largely supplanted Edman degradation for peptide sequencing due to its speed, sensitivity, and versatility.[5] For sterically hindered peptides, tandem mass spectrometry (MS/MS) is the method of choice, offering various fragmentation techniques to break down the peptide backbone for sequence elucidation.[6]

The Tandem Mass Spectrometry (MS/MS) Workflow

In a typical bottom-up proteomics approach, the peptide is first ionized, then isolated, fragmented, and the fragments are analyzed to reconstruct the sequence.

graph TD; A[Peptide Sample] -->|Ionization (ESI or MALDI)| B(Peptide Ions); B -->|MS1: Mass Analysis| C{Precursor Ion Selection}; C -->|Fragmentation| D(Fragment Ions); D -->|MS2: Mass Analysis| E[Fragment Ion Spectrum]; E -->|Data Analysis| F(Sequence Reconstruction);
A generalized workflow for peptide sequencing by tandem mass spectrometry.
Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is critical when dealing with sterically hindered peptides. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[7]

Fragmentation MethodPrincipleAdvantages for Hindered PeptidesDisadvantages for Hindered Peptides
CID/HCD Collisional activation with an inert gas, leading to fragmentation of the peptide backbone (primarily b- and y-ions).[7]Well-established, generates rich fragmentation spectra.Can lead to the loss of labile modifications. Fragmentation can be incomplete around sterically bulky residues or proline.
ETD Electron transfer from a radical anion to the peptide cation, inducing fragmentation of the N-Cα bond (c- and z-ions).[8]Preserves labile post-translational modifications. Often provides more complete fragmentation of the peptide backbone, especially for longer peptides. Can be more effective for peptides with bulky residues.Generally more efficient for multiply charged precursor ions. Can be less effective for small, singly charged peptides.

Causality in Fragmentation: The preference for ETD in many cases of modified or hindered peptides stems from its non-ergodic fragmentation mechanism. Unlike CID/HCD, where energy is distributed throughout the molecule, leading to cleavage at the weakest bonds, ETD induces a more random cleavage along the backbone, which can overcome the protective effect of bulky side chains and preserve delicate modifications.[9]

Experimental Protocol: LC-MS/MS with Alternating CID/ETD

Objective: To obtain the full sequence of a sterically hindered peptide analog.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile). For complex mixtures, an initial enzymatic digestion may be attempted, though it may be inefficient for hindered peptides.

  • LC Separation: Inject the sample onto a reverse-phase liquid chromatography system (e.g., a C18 column) coupled to the mass spectrometer. Elute the peptide using a gradient of increasing organic solvent.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) to generate multiply charged peptide ions.

    • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the precursor ions.

    • MS/MS Acquisition: Implement a data-dependent acquisition method that alternates between CID and ETD for the most abundant precursor ions.

      • For CID/HCD: Isolate the precursor ion and fragment it using a normalized collision energy.

      • For ETD: Isolate the precursor ion and react it with fluoranthene radical anions.

  • Data Analysis (De Novo Sequencing):

    • Use specialized software to interpret the CID and ETD spectra.

    • Manually or automatically identify the b- and y-ion series from the CID spectra and the c- and z-ion series from the ETD spectra.

    • The mass difference between adjacent ions in a series corresponds to the mass of an amino acid residue.

    • Combine the information from both fragmentation methods to reconstruct the full peptide sequence.

NMR Spectroscopy: A Structural Perspective on Sequencing

While not a high-throughput sequencing method, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing sterically hindered peptides, especially those containing unnatural amino acids.[10] It provides information on the connectivity of atoms within each amino acid and through-space proximities between amino acids, which can be used to confirm sequence and determine 3D structure.

The NMR Approach to Sequence Validation

2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are central to this approach.

graph TD; A[Peptide in Solution] -->|1D ¹H NMR| B(Initial Spectrum); A -->|2D TOCSY| C(Through-bond Correlations); A -->|2D NOESY| D(Through-space Correlations); C --> E{Spin System Identification}; E --> F[Amino Acid Identification]; D --> G{Sequential Connectivity}; F & G --> H(Sequence Tag Confirmation); H --> I[3D Structure Determination];
Workflow for peptide characterization using 2D NMR spectroscopy.
Strengths and Limitations for Hindered Peptides
  • Unambiguous Identification of Unnatural Residues: NMR can provide detailed structural information that confirms the identity and incorporation of non-canonical or sterically bulky amino acids.[11]

  • Conformational Analysis: It is the premier technique for determining the three-dimensional structure of peptides in solution, which is often crucial for understanding the function of sterically constrained analogs.

  • Non-destructive: The sample can be recovered after analysis.[12]

  • Not for De Novo Sequencing: Complete de novo sequencing by NMR is generally not feasible for peptides longer than a few residues due to spectral overlap and ambiguity.[12] It is best used to confirm a predicted sequence.

  • Sample Requirements: NMR requires relatively large amounts of pure sample (milligrams) compared to mass spectrometry.[11]

Experimental Protocol: 2D NMR for Sequence Validation

Objective: To confirm the sequence and determine the solution structure of a sterically hindered peptide analog.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or DMSO-d₆).

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and spectral dispersion.

  • 2D TOCSY:

    • Purpose: To identify the spin systems of individual amino acid residues (i.e., all the protons belonging to a single residue).

    • Parameters: Use a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire spin system.[13]

  • 2D NOESY:

    • Purpose: To identify protons that are close in space (< 5 Å), which is used to establish sequential connectivities between adjacent amino acids (e.g., the alpha-proton of residue i to the amide proton of residue i+1).[14]

    • Parameters: Use a mixing time of 150-300 ms.[11]

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY spectrum to identify the amino acid types based on their characteristic spin system patterns.

    • Sequential Walk: Use the NOESY spectrum to link the identified spin systems in the correct order, thus confirming the peptide sequence.

    • Structure Calculation: Use the distance restraints from the NOESY data to calculate a family of 3D structures consistent with the experimental data.

Comparative Summary and Recommendations

FeatureEdman DegradationMass Spectrometry (MS/MS)NMR Spectroscopy
Primary Application N-terminal sequencing of simple peptidesDe novo sequencing, PTM analysis, sequence confirmationSequence confirmation, structural analysis of modified peptides
Throughput LowHighLow
Sensitivity Picomole to nanomoleFemtomole to attomoleMilligram
Handling of Steric Hindrance Poor; reactions can be incomplete or blocked.[3][4]Good to excellent; ETD is particularly effective.[9]Excellent for characterization, but not for de novo sequencing.[10]
Information Provided N-terminal sequenceFull sequence, molecular weight, modificationsSequence confirmation, 3D structure, dynamics

Senior Application Scientist's Recommendation:

For the comprehensive validation of sterically hindered peptide analogs, a multi-pronged approach is strongly recommended.

  • Initial Screening with Mass Spectrometry: Begin with high-resolution LC-MS to confirm the molecular weight of the synthesized peptide. Follow this with LC-MS/MS using a combination of CID/HCD and ETD fragmentation. This will provide the most comprehensive data for de novo sequencing or sequence confirmation.

  • NMR for Unambiguous Confirmation and Structural Insights: For lead candidates or in cases of ambiguity from MS data, NMR spectroscopy is invaluable. It provides the ultimate confirmation of the incorporation and integrity of unnatural or bulky residues and delivers crucial information on the peptide's conformation, which is often dictated by steric constraints.

  • Edman Degradation as a Complementary Tool: While not a primary technique for these molecules, Edman degradation can be used in specific cases to confirm the N-terminal sequence if it is unmodified and not excessively hindered.

By understanding the strengths and limitations of each technique and applying them strategically, researchers can confidently validate the sequence integrity of even the most challenging sterically hindered peptide analogs, ensuring a solid foundation for their therapeutic development programs.

References

  • Kaas, Q., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine Drugs, 16(11), 429. [Link]

  • Peptide Sequencing: Principles, Applications, and Techniques. (2025, June 6). LinkedIn. Retrieved February 15, 2026, from [Link]

  • Peptide Sequencing: Methods, Applications, and Advances in Proteomics. (n.d.). MetwareBio. Retrieved February 15, 2026, from [Link]

  • Figliozzi, G. M., et al. (2012). High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. ACS Combinatorial Science, 14(1), 21-27. [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025, May 28). BioPharmaSpec. Retrieved February 15, 2026, from [Link]

  • Edman degradation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive, 11(2), 114-126. [Link]

  • Verkerk, U. H., et al. (2012). Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(5), 565-573. [Link]

  • 26.7: The Edman Degradation. (2022, September 25). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • NMR IV: Resonance Assignment Strategies for Proteins. (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. Retrieved February 15, 2026, from [Link]

  • Tarr, G. E. (1982). Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis. Analytical Biochemistry, 123(1), 194-204. [Link]

  • Che, F. Y., & Li, L. (2010). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 21(7), 1240-1250. [Link]

  • NMRGenerator - 2D TOCSY and 2D NOESY. (n.d.). Retrieved February 15, 2026, from [Link]

  • Peptide/Protein NMR. (n.d.). Retrieved February 15, 2026, from [Link]

  • Seigneuret, M., & Levy, D. (1996). Band-selective 3D NOESY-TOCSY: measurement of through-space correlations between aliphatic protons of membrane peptides and proteins in non-deuterated detergents. Journal of Biomolecular NMR, 7(1), 81-86. [Link]

  • Wu, H. Y., et al. (2014). Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids. Journal of Mass Spectrometry, 49(2), 147-154. [Link]

  • van der Heden van Noort, G. J., et al. (2013). Comparison of CID Versus ETD Based MS/MS Fragmentation for the Analysis of Protein Ubiquitination. Journal of the American Society for Mass Spectrometry, 24(10), 1586-1590. [Link]

  • Molina, H., et al. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 7(12), 5267-5275. [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012, November 21). Walsh Medical Media. Retrieved February 15, 2026, from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025, July 23). Chemical Reviews. [Link]

  • Sanii, B., et al. (2019). Designing sequence-defined peptoids for biomimetic control over inorganic crystallization. MRS Bulletin, 44(4), 285-291. [Link]

  • Bruno, F., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(21), 7338. [Link]

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Central European Journal of Chemistry, 5(3), 693-721. [Link]

  • Otvos, L. (2014). Current challenges in peptide-based drug discovery. Frontiers in Endocrinology, 5, 128. [Link]

  • Mass Spectrometry-based Peptidomics for Biomarker Discovery. (2018, August 2). YouTube. Retrieved February 15, 2026, from [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10731-10734. [Link]

Sources

A Comparative Guide to the Chromatographic Separation of D- and L-Isomers of 2,4-dimethyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 2,4-dimethyl-Phenylalanine

2,4-dimethyl-phenylalanine (2,4-diMe-Phe) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of peptidomimetics and other pharmacologically active compounds. The presence of a chiral center at the alpha-carbon gives rise to two enantiomers, D- and L-2,4-diMe-Phe. As is often the case in drug development, these enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance for ensuring the efficacy, safety, and quality of drug candidates.

This guide provides a comprehensive comparison of potential chromatographic strategies for the enantioselective separation of D- and L-isomers of 2,4-dimethyl-phenylalanine. While specific application notes for this particular analyte are scarce, this document extrapolates from established methods for structurally similar amino acids and phenylalanine analogs to provide a robust starting point for method development. We will delve into the principles behind various chiral stationary phases (CSPs), compare their expected performance, and provide detailed experimental protocols to guide your research.

Direct Enantioseparation Strategies: A Head-to-Head Comparison

Direct chiral separation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and efficiency, as it avoids the need for derivatization.[3] The selection of the appropriate CSP is the most critical factor in achieving a successful separation. Below, we compare two of the most promising classes of CSPs for the resolution of 2,4-diMe-Phe enantiomers: polysaccharide-based and macrocyclic glycopeptide-based columns.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose phenylcarbamates, are widely recognized for their broad enantioselectivity for a vast range of chiral compounds, including amino acids.[2][4]

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is based on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The analyte enantiomers fit differently into the chiral grooves of the polysaccharide polymer, leading to differential retention.

Expected Performance for 2,4-diMe-Phe: Given the aromatic nature and the presence of amino and carboxyl groups in 2,4-diMe-Phe, strong interactions with the phenylcarbamate derivatives on the stationary phase are anticipated. The dimethyl substitution on the phenyl ring may influence the steric fit into the chiral selector, potentially leading to good enantioselectivity.

Table 1: Predicted Performance of Polysaccharide-Based CSPs for 2,4-diMe-Phe Separation

ParameterExpected OutcomeRationale
Resolution (Rs) > 1.5High likelihood of baseline separation based on performance with other aromatic amino acids.
Selectivity (α) 1.2 - 2.5Phenyl ring and polar groups of the analyte will interact strongly with the CSP.
Mobile Phase Normal Phase (Hexane/Alcohol) or Polar Organic ModeOffers flexibility in optimizing selectivity.
Analysis Time 10 - 30 minutesDependent on mobile phase composition and flow rate.
Robustness High (especially with immobilized phases)Immobilized CSPs allow for a wider range of solvents.[5]
Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica have emerged as another powerful class of CSPs.[6][7] They are particularly well-suited for the separation of polar and ionizable compounds like amino acids.[3]

Mechanism of Chiral Recognition: These CSPs offer a complex array of interactions, including hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic cavity, and π-π interactions. The multiple chiral centers and functional groups on the glycopeptide provide a highly selective environment for enantiomeric discrimination.

Expected Performance for 2,4-diMe-Phe: The zwitterionic nature of 2,4-diMe-Phe at appropriate pH values makes it an excellent candidate for separation on macrocyclic glycopeptide columns. The combination of its aromatic ring and ionizable groups should facilitate strong and stereoselective interactions with the CSP.

Table 2: Predicted Performance of Macrocyclic Glycopeptide-Based CSPs for 2,4-diMe-Phe Separation

ParameterExpected OutcomeRationale
Resolution (Rs) > 2.0Excellent performance often observed for underivatized amino acids.
Selectivity (α) 1.5 - 3.0Multiple interaction sites on the CSP lead to high enantioselectivity.
Mobile Phase Reversed-Phase or Polar Ionic ModeCompatible with aqueous mobile phases, which is advantageous for amino acids.
Analysis Time 5 - 20 minutesGenerally offers faster analysis times compared to normal phase chromatography.
Versatility HighCan be used in various chromatographic modes (RP, NP, Polar Ionic).[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed separation of D- and L-2,4-diMe-Phe using the discussed CSPs.

Protocol 1: Enantioseparation using a Polysaccharide-Based CSP (Normal Phase)

Objective: To achieve baseline separation of D- and L-2,4-diMe-Phe enantiomers using a cellulose-based chiral column in normal phase mode.

Materials:

  • HPLC system with UV detector

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional additive)

  • Sample: Racemic 2,4-dimethyl-phenylalanine dissolved in mobile phase

Procedure:

  • Column Installation and Equilibration:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2,4-diMe-Phe at a concentration of 1 mg/mL in the mobile phase.

    • Further dilute the stock solution to a working concentration of 10-20 µg/mL.

  • Chromatographic Analysis:

    • Inject 10 µL of the sample solution.

    • Run the analysis isocratically with a mobile phase of 90:10 (v/v) Hexane:Isopropanol.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Method Optimization (if necessary):

    • Mobile Phase Composition: Adjust the percentage of isopropanol. Increasing the alcohol content will generally decrease retention time but may also affect selectivity.

    • Additive: If peak tailing is observed, add a small amount of an acidic modifier like TFA (0.1%) to the mobile phase to suppress the ionization of the carboxylic acid group.

    • Flow Rate: Optimize the flow rate to balance analysis time and resolution.

Protocol 2: Enantioseparation using a Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

Objective: To achieve rapid and efficient separation of D- and L-2,4-diMe-Phe enantiomers using a teicoplanin-based chiral column in reversed-phase mode.

Materials:

  • HPLC or UHPLC system with UV or MS detector

  • Chiral Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T)

  • Mobile Phase A: Water with 0.1% Formic Acid (LC-MS grade)

  • Mobile Phase B: Methanol with 0.1% Formic Acid (LC-MS grade)

  • Sample: Racemic 2,4-dimethyl-phenylalanine dissolved in Mobile Phase A

Procedure:

  • Column Installation and Equilibration:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B) at a flow rate of 0.5 mL/min until a stable baseline is observed.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2,4-diMe-Phe at 1 mg/mL in Mobile Phase A.

    • Dilute to a working concentration of 5-10 µg/mL.

  • Chromatographic Analysis:

    • Inject 5 µL of the sample solution.

    • Run the analysis with an isocratic mobile phase of 80:20 (v/v) Water:Methanol with 0.1% Formic Acid.

    • Detect the analytes at 220 nm or by mass spectrometry.

  • Method Optimization (if necessary):

    • Organic Modifier: Vary the percentage of methanol. Enantioselectivity on this type of column can sometimes exhibit a "U-shaped" behavior with respect to the organic modifier concentration.[3]

    • pH and Additives: The pH of the mobile phase can significantly impact the ionization state of the analyte and the stationary phase, thereby influencing retention and selectivity. Experiment with different acidic or basic additives.

Indirect Enantioseparation via Derivatization

An alternative approach is the derivatization of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).

Concept: The chiral derivatizing agent reacts with both the D- and L-enantiomers of 2,4-diMe-Phe to form two diastereomeric products. Since diastereomers have different physical and chemical properties, they can be separated by conventional chromatography.

Common Derivatizing Reagents for Amino Acids:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): Reacts with the primary amine group of the amino acid. The resulting diastereomers can be separated by reversed-phase HPLC and detected by UV at around 340 nm.[9][10][11]

  • o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-isobutyryl-L-cysteine): Forms fluorescent isoindole derivatives that can be separated by reversed-phase HPLC.

Advantages:

  • Utilizes readily available and less expensive achiral columns.

  • Can enhance detection sensitivity, especially with fluorescent derivatizing agents.

Disadvantages:

  • Requires an additional sample preparation step.

  • The derivatization reaction must be complete and not cause racemization.

  • The chiral purity of the derivatizing agent is critical.

Visualizing the Workflow

experimental_workflow cluster_direct Direct Separation cluster_indirect Indirect Separation racemate_direct Racemic 2,4-diMe-Phe hplc_direct Chiral HPLC System racemate_direct->hplc_direct csp Chiral Stationary Phase (Polysaccharide or Macrocyclic Glycopeptide) hplc_direct->csp Mobile Phase separation_direct Separated Enantiomers (D- and L-isomers) csp->separation_direct racemate_indirect Racemic 2,4-diMe-Phe derivatization Derivatization with Chiral Reagent racemate_indirect->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc_indirect Achiral HPLC System (e.g., C18 column) diastereomers->hplc_indirect separation_indirect Separated Diastereomers hplc_indirect->separation_indirect

Caption: A comparison of direct and indirect chromatographic workflows for the enantioseparation of 2,4-dimethyl-phenylalanine.

Conclusion and Recommendations

For the enantioselective separation of D- and L-2,4-dimethyl-phenylalanine, both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer promising avenues for direct analysis.

  • For initial screening and robust method development, a macrocyclic glycopeptide column (e.g., teicoplanin-based) in reversed-phase or polar ionic mode is highly recommended. These columns often provide excellent selectivity for underivatized amino acids and generally allow for faster analysis times.

  • If the macrocyclic glycopeptide columns do not yield the desired separation, polysaccharide-based CSPs are a powerful alternative. Their broad applicability and the flexibility of using them in normal phase or polar organic modes provide ample opportunities for method optimization.

  • Indirect separation via derivatization should be considered if direct methods fail, if enhanced sensitivity is required, or if a chiral column is not available. Marfey's reagent is a well-established and reliable choice for this purpose.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The information and protocols provided in this guide serve as a strong foundation for developing a reliable and efficient method for the chiral separation of 2,4-dimethyl-phenylalanine enantiomers.

References

  • Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separ
  • Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. [Link]

  • Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. [Link]

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. [Link]

  • Derivatization Methods in GC and GC/MS. (URL not available)
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (URL not available)
  • Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. [Link]

  • 저작자표시-비영리-변경금지 2.0 대한민국 이용자는 아래의 조건을 따르는 경우에 한하여 자유롭 - CHOSUN. (URL not available)
  • Chiral HPLC Separations. [Link]

  • Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. (URL not available)
  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]

  • Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. [Link]

  • Enantioselective high-performance liquid chromatographic separation of fluorin
  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). [Link]

  • Enantioseparation of the constituents involved in the phenylalanine-tyrosine metabolic pathway by capillary electrophoresis tandem mass spectrometry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-2,4-Dimethyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Fmoc-2,4-Dimethyl-D-phenylalanine

In the landscape of solid-phase peptide synthesis (SPPS), Fmoc-protected amino acids are foundational building blocks. Among these, Fmoc-2,4-Dimethyl-D-phenylalanine presents unique considerations due to its chemical properties. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling.

While some Fmoc-protected amino acids are not classified as hazardous substances, others may cause skin and eye irritation.[1][2][3] Therefore, a cautious and well-informed approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The minimum PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] This baseline protection must be supplemented based on the specific risks posed by the chemical and the procedure.

Core PPE Requirements
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[5] For tasks with a splash hazard, such as dissolving the powder, chemical splash goggles are required.[4]Protects eyes from airborne powder particles and accidental splashes of solvents.
Hand Protection Disposable nitrile gloves are the standard for incidental contact.[4] Consider double-gloving for added protection during prolonged handling.Prevents skin contact with the chemical. Always inspect gloves before use and remove them immediately if contaminated.[1]
Body Protection A standard laboratory coat is required.[5] For tasks with a significant risk of spills, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] If weighing or handling significant quantities that may generate dust, a NIOSH-approved N95 respirator or higher is recommended.Minimizes inhalation of fine powder particles.

Operational Handling: From Vial to Vessel

Proper technique during handling is crucial to minimize exposure and prevent contamination.

Workflow for Handling Fmoc-2,4-Dimethyl-D-phenylalanine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and clean a work area. don_ppe Don appropriate PPE. prep_area->don_ppe weigh Weigh the required amount in a chemical fume hood or ventilated balance enclosure. don_ppe->weigh dissolve Dissolve in an appropriate solvent (e.g., DMF) within the fume hood. weigh->dissolve clean_spills Clean any spills immediately. dissolve->clean_spills dispose Dispose of waste in designated containers. clean_spills->dispose doff_ppe Doff PPE correctly. dispose->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Caption: Workflow for handling Fmoc-2,4-Dimethyl-D-phenylalanine.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the work surface is clean and free of clutter.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as outlined in the table above.

  • Weighing :

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

    • Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust by handling the powder gently.

  • Dissolution :

    • Add the solvent (commonly DMF) to the vessel containing the Fmoc-amino acid.[6]

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. This should be done within the fume hood.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed response plan is critical.

Spill Response Decision Tree

spill Spill Occurs is_major Is the spill large or in a poorly ventilated area? spill->is_major evacuate Evacuate the area. Alert others. Contact EHS. is_major->evacuate Yes is_minor Is the spill small and contained? is_major->is_minor No is_minor->evacuate No ppe_check Are you wearing appropriate PPE? is_minor->ppe_check Yes get_ppe Retrieve and don appropriate PPE. ppe_check->get_ppe No contain Contain the spill with absorbent material. ppe_check->contain Yes get_ppe->contain cleanup Carefully sweep up solid or absorb liquid. Place in a sealed container. contain->cleanup decontaminate Decontaminate the area with an appropriate solvent. cleanup->decontaminate dispose Dispose of waste as hazardous chemical waste. decontaminate->dispose

Caption: Decision tree for spill response.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[7]

  • Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention if irritation persists.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from handling Fmoc-2,4-Dimethyl-D-phenylalanine and its associated reagents must be treated as hazardous chemical waste.

  • Solid Waste : Collect all contaminated solid waste, including empty vials, weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Solutions containing the Fmoc-amino acid, as well as waste from the Fmoc-deprotection step (containing piperidine and dibenzofulvene adducts), should be collected in a designated, labeled hazardous waste container.[9][10]

  • Disposal Vendor : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour chemical waste down the drain.[1]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemicals you are handling.

References

  • Central Drug House (P) Ltd. (n.d.).
  • Fisher Scientific. (2025, December 20).
  • Carl ROTH. (n.d.).
  • Cayman Chemical. (2025, October 6).
  • Thermo Fisher Scientific. (2026, January 2).
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.).
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Nowick, J. S., et al. (2020, March 17).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Kansas State University. (2025, November 6). Personal Protective Equipment.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • Google Patents. (2005, March 31). Method for removing Fmoc group.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Aapptec Peptides. (n.d.).
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Environmental Health Safety and Laboratory Operations, The City College of New York. (n.d.). Standard Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-2,4-Dimethyl-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-2,4-Dimethyl-D-phenylalanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。